molecular formula C12H14N2O3 B1357569 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 144583-89-1

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1357569
CAS No.: 144583-89-1
M. Wt: 234.25 g/mol
InChI Key: UOVNZZNSWCUTTL-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (CAS 144583-89-1) is a high-purity quinoline derivative supplied for advanced pharmaceutical and life science research. This compound, with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol, is a specialized building block in medicinal chemistry . The quinoline scaffold is highly privileged in drug discovery, and derivatives like this one are extensively investigated for their potent biological activities, particularly in oncology . Researchers value this scaffold for its ability to interact with multiple biological targets; quinoline-based compounds have demonstrated mechanisms of action including growth regulation through apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest . Specific quinoline derivatives are known to act as efficient inhibitors of key enzymes such as topoisomerase-I and tyrosine kinases, which are critical targets in the development of anticancer agents . This makes 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one a valuable intermediate for synthesizing novel compounds for screening against a range of cancer cell lines, including breast cancer, melanoma, renal cancer, and leukemic cells . The compound is consistently listed in the stock of specialized chemical suppliers, available in quantities ranging from 50mg to 5g to support various research scales . WARNING: This product is for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1,4,4-trimethyl-6-nitro-3H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2)7-11(15)13(3)10-5-4-8(14(16)17)6-9(10)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVNZZNSWCUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599633
Record name 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144583-89-1
Record name 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of a plausible synthetic route for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. The synthesis of novel quinolinone derivatives is a significant area of interest in medicinal chemistry, as the quinolinone scaffold is found in numerous biologically active compounds, including potential anti-tumor agents like EZH2 inhibitors.[1] This guide outlines a two-step synthetic strategy, beginning with the construction of the core trimethyl-dihydroquinolinone ring system, followed by electrophilic nitration.

The methodologies presented are based on established chemical principles for quinolinone synthesis and aromatic nitration.[2][3][4] All quantitative data is summarized in tables for clarity, and detailed experimental protocols are provided.

Overall Synthetic Strategy

The synthesis is approached in two primary stages:

  • Step 1: Camps-Type Cyclization: Synthesis of the precursor, 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, via an intramolecular Friedel-Crafts acylation of an N-aryl amide intermediate.

  • Step 2: Electrophilic Aromatic Nitration: Introduction of a nitro group at the C6 position of the dihydroquinolinone ring system using a mixed acid nitrating agent.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration Amidation Amidation: N-Methylaniline + 3,3-Dimethylacryloyl chloride Cyclization Intramolecular Cyclization (Friedel-Crafts Acylation) Amidation->Cyclization Precursor Isolate Precursor: 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one Cyclization->Precursor Nitration Nitration with Mixed Acid (HNO3/H2SO4) Precursor->Nitration Workup Quenching and Purification Nitration->Workup FinalProduct Final Product: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Workup->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This step involves two sequential reactions: the acylation of N-methylaniline to form an amide intermediate, followed by an acid-catalyzed intramolecular cyclization.

Part A: Synthesis of N-(3,3-dimethylacryloyl)-N-methylaniline

  • To a stirred solution of N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of aniline) at 0 °C under a nitrogen atmosphere, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide is typically used in the next step without further purification.

Part B: Intramolecular Cyclization

  • Add polyphosphoric acid (PPA) (10 g per 1 g of crude amide) to a round-bottom flask and heat to 90 °C with mechanical stirring.

  • Add the crude N-(3,3-dimethylacryloyl)-N-methylaniline from Part A portion-wise to the hot PPA over 30 minutes.

  • Increase the temperature to 120 °C and stir for 3 hours.

  • Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of 50% aqueous sodium hydroxide until pH 8-9 is reached, keeping the mixture cool in an ice bath.

  • Extract the resulting suspension with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
N-Methylaniline107.155.00 g46.66Starting Material
3,3-Dimethylacryloyl chloride118.566.17 g52.00Acylating Agent
Triethylamine101.196.7 mL48.13Base
Polyphosphoric Acid-~80 g-Catalyst/Solvent
Product (Expected) 189.26 ~6.6 g ~34.9 Precursor
Theoretical Yield8.83 g46.66
Representative Yield ~75%

Step 2: Nitration of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This step employs standard electrophilic aromatic substitution conditions to install the nitro group onto the electron-rich aromatic ring of the dihydroquinolinone precursor.

G Precursor 1,4,4-Trimethyl-3,4- dihydroquinolin-2(1H)-one Reagents HNO3 / H2SO4 0 °C to RT Precursor->Reagents Product 1,4,4-Trimethyl-6-nitro-3,4- dihydroquinolin-2(1H)-one Reagents->Product Electrophilic Nitration

Caption: Reaction scheme for the nitration step.

  • In a flask cooled to 0 °C in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 15 mL).

  • Slowly add fuming nitric acid (HNO₃, 3 mL) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C. This creates the nitrating mixture.

  • In a separate flask, dissolve 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the solution of the quinolinone dropwise to the cold nitrating mixture over 30 minutes. The internal temperature must be maintained below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice (~300 g) with vigorous stirring.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
Precursor189.265.00 g26.42Substrate
Conc. H₂SO₄ (98%)98.08~25 mL-Solvent/Catalyst
Fuming HNO₃ (90%)63.01~3 mL-Nitrating Agent
Product (Expected) 234.25 ~5.2 g ~22.2 Final Product
Theoretical Yield6.19 g26.42
Representative Yield ~84%

Disclaimer: The experimental protocols described herein are based on established chemical literature and are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, in a well-ventilated fume hood. The handling of strong acids and nitrating agents requires extreme caution.

References

Technical Guide: Physicochemical Properties of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of the compound 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from its parent compound, 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one, and closely related analogs. It includes a plausible synthetic route with detailed experimental protocols, a summary of physicochemical data in a structured format, and a workflow diagram illustrating its synthesis. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinolinone derivatives.

Physicochemical Properties

The following table summarizes the available and calculated physicochemical properties for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, its non-nitrated parent compound, and a close structural analog.

Property1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (Target)1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Parent)4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (Analog)
Molecular Formula C₁₂H₁₄N₂O₃C₁₂H₁₅NOC₁₁H₁₂N₂O₃
Molecular Weight 234.25 g/mol (Calculated)189.25 g/mol 220.22 g/mol [1]
Melting Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
Appearance Expected to be a solidData not availableData not available
¹H NMR Data not available (Predicted shifts discussed below)Data not availableData not available
¹³C NMR Data not available (Predicted shifts discussed below)Data not availableData not available
Mass Spectrometry Data not availableData not availableData not available
XLogP3 Not availableNot available1.8[1]

Note on Spectroscopic Data:

While specific spectra for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one are not publicly available, predictions can be made based on analogous structures. For the ¹H NMR spectrum, one would expect to see:

  • A singlet for the N-CH₃ group.

  • Two singlets for the gem-dimethyl groups at the C4 position.

  • A singlet for the methylene protons at the C3 position.

  • In the aromatic region, the introduction of a nitro group at the C6 position would lead to characteristic shifts and splitting patterns for the remaining aromatic protons. Based on the spectrum of 3,4-Dihydro-6-nitro-2(1H)-quinolinone, one would anticipate signals in the aromatic region.

For the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, the quaternary C4 carbon, the gem-dimethyl carbons, the N-methyl carbon, and the methylene C3 carbon would be expected, in addition to the aromatic carbons, with shifts influenced by the electron-withdrawing nitro group.

Synthesis and Experimental Protocols

A plausible synthetic route to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one involves a three-step process: synthesis of the parent compound followed by nitration.

Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

The synthesis of the parent compound can be achieved in three steps starting from aniline.

Step 1: Amide Formation Aniline is reacted with 3,3-dimethylacryloyl chloride to form the corresponding amide.

Step 2: Friedel-Crafts Cyclization The amide undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Step 3: N-Methylation The resulting quinolinone is N-methylated using a suitable methylating agent such as methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).

Proposed Protocol for Nitration

The final step is the nitration of the parent compound to introduce the nitro group at the 6-position of the quinolinone ring. The following protocol is proposed based on similar nitration reactions of related compounds.[2]

Materials:

  • 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

  • Acetic acid (glacial)

  • Nitric acid (65%)

  • Sulfuric acid (97%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one in glacial acetic acid and cool the solution to 15°C in an ice-water bath.

  • Slowly add a pre-cooled (0°C) solution of nitric acid (65%) dropwise to the reaction mixture while maintaining the temperature at 15°C.

  • After the addition is complete, add concentrated sulfuric acid (97%) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 15°C for a short period, then allow it to warm to room temperature and continue stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Synthesis_Workflow Aniline Aniline Amide N-Phenyl-3,3-dimethyl -acrylamide Aniline->Amide Amide Formation AcryloylChloride 3,3-Dimethylacryloyl chloride AcryloylChloride->Amide Quinolinone 4,4-Dimethyl-3,4-dihydro -quinolin-2(1H)-one Amide->Quinolinone Friedel-Crafts Cyclization (AlCl₃) N_Methyl_Quinolinone 1,4,4-Trimethyl-3,4-dihydro -quinolin-2(1H)-one Quinolinone->N_Methyl_Quinolinone N-Methylation (NaH, MeI) Final_Product 1,4,4-Trimethyl-6-nitro -3,4-dihydroquinolin-2(1H)-one N_Methyl_Quinolinone->Final_Product Nitration (HNO₃, H₂SO₄)

Caption: Proposed synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Biological Activity and Signaling Pathways

Based on a thorough review of the current scientific literature, there is no publicly available information regarding the biological activity or the involvement of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in any signaling pathways. The pharmacological properties of this specific compound have not yet been characterized.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and a viable synthetic approach for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. While direct experimental data for the target compound is scarce, the information compiled from its parent compound and structural analogs offers valuable insights for researchers. The provided synthetic protocols and workflow diagram serve as a practical starting point for the laboratory preparation and further investigation of this and similar quinolinone derivatives. Future studies are warranted to fully characterize this compound and explore its potential biological activities.

References

An In-depth Technical Guide to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties, propose a viable synthetic route, and outline potential areas of investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Structure

While a specific CAS number for 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not publicly cataloged, its structure can be definitively established from its IUPAC name. The molecule features a 3,4-dihydroquinolin-2(1H)-one core, which is substituted with a methyl group at the nitrogen (position 1), two methyl groups at position 4, and a nitro group at position 6 of the aromatic ring.

Molecular Structure:

Caption: 2D structure of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Physicochemical Properties (Projected)

PropertyProjected ValueBasis for Projection
Molecular FormulaC₁₂H₁₄N₂O₃Calculated from structure
Molecular Weight234.25 g/mol Calculated from formula
AppearanceLikely a yellow to off-white crystalline solidBased on related nitro-aromatic compounds
Melting Point150-170 °CEstimated based on similar substituted quinolinones
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in water.General solubility of nitro-aromatic and heterocyclic compounds
pKa~12-14 (N-H acidity is absent due to methylation)The molecule lacks readily ionizable protons.
LogP~2.5 - 3.5Estimated based on hydrophobicity of the core and substituents.

Proposed Synthesis

A plausible synthetic route for 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one can be devised based on established organic chemistry reactions. The proposed pathway involves the synthesis of the trimethylated dihydroquinolinone core, followed by regioselective nitration.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of the Dihydroquinolinone Core cluster_1 N-Methylation cluster_2 Regioselective Nitration A Starting Materials: Aniline derivative and 3,3-dimethylacrylic acid derivative B Reaction: Friedel-Crafts type cyclization A->B C Intermediate: 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one B->C D Reagent: Methyl iodide (CH3I) in the presence of a base (e.g., NaH) C->D E Product: 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one D->E F Nitrating Agent: Nitric acid/Sulfuric acid (HNO3/H2SO4) E->F G Final Product: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed protocols for the key synthetic steps outlined above. These are based on established methodologies for similar transformations.[1][2]

Step 1: Synthesis of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

This precursor can be synthesized via the α-lithiation and electrophilic substitution of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one.[2] A more direct, though potentially lower-yielding, approach could involve a one-pot reaction.

  • Materials: 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Step 2: Nitration of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

The nitration is expected to be regioselective for the 6-position due to the directing effects of the lactam ring.[1]

  • Materials: 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) to concentrated sulfuric acid with stirring, maintaining the temperature below 5 °C.

    • Once the substrate is fully dissolved, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Potential Signaling Pathways and Biological Activities

Direct biological data for 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not available. However, the presence of the nitroquinoline scaffold suggests potential for various biological activities, as seen in related compounds. For instance, other nitro-substituted quinolines have demonstrated antimicrobial properties.

Hypothesized Biological Interactions:

Compound 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one Target Potential Biological Targets (e.g., Bacterial enzymes, DNA) Compound->Target Interaction Activity Hypothesized Biological Activity (e.g., Antimicrobial, Antiproliferative) Target->Activity Leads to

Caption: Potential interaction of the title compound with biological systems.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, a compound for which direct experimental data is currently lacking. By leveraging information from structurally related molecules, we have projected its physicochemical properties and proposed a viable synthetic pathway. Future research should focus on the successful synthesis and characterization of this compound. Subsequent studies could then explore its biological activities, with an initial focus on antimicrobial and anticancer screening, given the known properties of the nitroquinoline scaffold. The experimental protocols and theoretical framework presented herein offer a solid starting point for researchers interested in this promising molecule.

References

mechanism of action of trimethyl-nitro-dihydroquinolinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Trimethyl-Nitro-Dihydroquinolinone Compounds

Introduction

The dihydroquinolinone (DHQO) framework is a privileged nitrogen-containing heterocyclic scaffold prevalent in numerous biologically active molecules, including natural products and pharmaceuticals.[1] Its rigid structure is amenable to chemical modifications, allowing for the tuning of its physicochemical and biological properties. The introduction of a nitro group (NO2), a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to enhance or confer biological activity.[2][3] The nitro group can significantly alter the electronic properties of the molecule, often making it a key pharmacophore in antimicrobial and anticancer agents.[3] This guide explores the potential mechanisms of action for trimethyl-nitro-dihydroquinolinone compounds based on the activities of analogous structures.

Proposed Mechanisms of Action

Based on the literature for structurally similar compounds, two primary mechanisms of action can be proposed for trimethyl-nitro-dihydroquinolinone compounds: A) Antioxidant and Anti-inflammatory activity via Nrf2 Pathway Modulation , and B) Induction of Programmed Cell Death via Redox Cycling and Oxidative Stress .

Mechanism A: Antioxidant and Anti-inflammatory Activity

One potential mechanism, particularly if the nitro group is readily reduced to an amino group or if the core scaffold possesses inherent antioxidant properties, is the modulation of the Nrf2 signaling pathway. This is observed in compounds like 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, which exhibits potent antioxidant and hepatoprotective effects.[4]

Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx).[4] This leads to a reduction in oxidative stress and downstream inflammation mediated by transcription factors like NF-κB.[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Trimethyl-Nitro- Dihydroquinolinone Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation NFkB NF-κB ROS->NFkB Activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_free->ROS Reduces Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Upregulates Transcription ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, Catalase, GPx) ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Genes->ROS Neutralize

Caption: Proposed Nrf2-mediated antioxidant and anti-inflammatory pathway.
Mechanism B: Induction of Programmed Cell Death via Redox Cycling

A widely accepted mechanism for nitro-aromatic compounds, particularly in antimicrobial and anticancer contexts, involves the reduction of the nitro group.[3] This process, often occurring in hypoxic environments like tumors or within certain microorganisms, generates highly reactive intermediates that lead to cellular damage and apoptosis. The compound Nitroxoline (8-hydroxy-5-nitroquinoline) exemplifies this, inducing hallmarks of programmed cell death in parasites.[6]

Signaling Pathway:

The nitro group of the compound undergoes enzymatic reduction, typically by nitroreductases, to form a nitro radical anion. This radical can then be re-oxidized by molecular oxygen, creating a futile redox cycle that generates superoxide radicals (O2•−) and other reactive oxygen species (ROS).[3] The resulting massive oxidative stress can lead to DNA damage, mitochondrial membrane depolarization, ATP depletion, and ultimately, the activation of caspase-dependent apoptotic pathways.[6]

Apoptosis_Pathway cluster_cellular_damage Cellular Damage & Response Compound Trimethyl-Nitro- Dihydroquinolinone (R-NO2) Nitroreductase Nitroreductase Compound->Nitroreductase Substrate Radical Nitro Radical Anion (R-NO2•−) Nitroreductase->Radical Reduction Radical->Compound Re-oxidation Oxygen O2 Radical->Oxygen Superoxide Superoxide (O2•−) → ROS Oxygen->Superoxide e- transfer Mito Mitochondrial Membrane Depolarization Superoxide->Mito ATP ATP Depletion Superoxide->ATP DNA_Damage DNA Damage Superoxide->DNA_Damage Caspases Caspase Activation Mito->Caspases DNA_Damage->Caspases Apoptosis Programmed Cell Death (Apoptosis) Caspases->Apoptosis

Caption: Proposed mechanism of ROS-induced apoptosis via nitro-reduction.

Quantitative Data from Related Compounds

The following table summarizes quantitative data from studies on nitroquinoline derivatives. This data provides a benchmark for the potential efficacy of the target compound class.

CompoundTarget/AssayCell Line/OrganismIC50 ValueReference
NitroxolineAntiparasitic ActivityT. cruzi (amastigote)1.24 ± 0.23 µM[6]
NitroxolineAntiparasitic ActivityT. cruzi (epimastigote)3.00 ± 0.61 µM[6]
Benznidazole (standard)Antiparasitic ActivityT. cruzi (amastigote)2.67 ± 0.39 µM[6]
Compound 2a¹Antitumor ActivityMCF-7 (Breast Cancer)22.21 ± 1.07 µg/mL[7]
Compound 8a¹Antitumor ActivityMCF-7 (Breast Cancer)33.74 ± 1.32 µg/mL[7]
5-Fluorouracil (standard)Antitumor ActivityMCF-7 (Breast Cancer)28.0 µg/mL[7]

¹Note: Compounds 2a and 8a are quinolinone derivatives from the referenced study, not trimethyl-nitro-dihydroquinolinones, but are included for context on related scaffolds.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of such compounds.

Cell Viability / Cytotoxicity (MTT Assay)

This protocol is adapted from studies evaluating the antitumor activity of quinolinone derivatives.[7]

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow Adhesion) seed->incubate1 treat 3. Treat with Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate 72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove Medium & Add DMSO incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end End analyze->end

Caption: General experimental workflow for an MTT cell viability assay.
Measurement of Antioxidant Enzyme Activity

This protocol is based on methods used to assess the hepatoprotective effects of a trimethyl-dihydroquinoline derivative.[5]

  • Tissue Homogenization: Homogenize liver tissue samples in a cold phosphate buffer (pH 7.4) and centrifuge to obtain the supernatant, which will be used for the assays.

  • Superoxide Dismutase (SOD) Activity: Measure SOD activity using a method based on the inhibition of the reduction of nitro blue tetrazolium (NBT). The reaction mixture contains the supernatant, NBT, and a superoxide-generating system (e.g., phenazine methosulfate and NADH). The inhibition of color development is measured spectrophotometrically, and one unit of SOD activity is defined as the amount of enzyme required to inhibit the reaction by 50%.

  • Catalase (CAT) Activity: Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The reaction is initiated by adding the supernatant to a solution of H₂O₂ in phosphate buffer. The rate of decrease in absorbance is proportional to the CAT activity.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) to normalize the enzyme activities.

  • Data Analysis: Express enzyme activities in units per milligram of protein (U/mg protein). Compare the activities between control, toxin-treated, and compound-treated groups.

References

The Biological Activity of Substituted Dihydroquinolinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic tractability and ability to be functionalized at various positions have made it a focal point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted dihydroquinolinones, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document details quantitative data, experimental methodologies, and the underlying signaling pathways associated with these activities.

Anticancer Activity

Substituted dihydroquinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various substituted dihydroquinolinones have been quantified using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative dihydroquinolinone derivatives against several human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 3,4-diaryl-5,7-dimethoxyH460 (Lung Carcinoma)4.9 ± 0.7[1]
A-431 (Skin Carcinoma)2.0 ± 0.9[1]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[1]
DU145 (Prostate Carcinoma)12.0 ± 1.6[1]
MCF7 (Breast Adenocarcinoma)14.6 ± 3.9[1]
2a Quinoline-based dihydrazoneBGC-823 (Gastric Cancer)7.01 - 34.32[2]
BEL-7402 (Hepatoma)7.01 - 34.32[2]
MCF-7 (Breast Cancer)7.016[2]
A549 (Lung Adenocarcinoma)7.01 - 34.32[2]
3a 3-methylidene-1-sulfonyl-2-alkylHL-60 (Leukemia)Low µM range[3]
MCF-7 (Breast Cancer)Low µM range[3]
4a 2-arylquinolinePC3 (Prostate Cancer)31.37[4]
HeLa (Cervical Cancer)8.3[4]
5a 2-arylquinolinePC3 (Prostate Cancer)34.34[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of dihydroquinolinones are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently implicated cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Some tetrahydroquinolinone derivatives have been shown to induce autophagy and disrupt cell survival by targeting this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Dihydroquinolinone Substituted Dihydroquinolinone Dihydroquinolinone->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Dihydroquinolinone inhibition of the PI3K/Akt/mTOR pathway.

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Dihydroquinolinone Substituted Dihydroquinolinone Dihydroquinolinone->Raf inhibits p38_MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 Transcription Transcription Factors (e.g., ATF-2, CREB) p38->Transcription mRNA_Stability mRNA Stabilization (e.g., AU-rich elements) MK2->mRNA_Stability Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines mRNA_Stability->Cytokines Dihydroquinolinone Substituted Dihydroquinolinone (e.g., VX-745) Dihydroquinolinone->p38 inhibits NFkB_Pathway cluster_0 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Dihydroquinolinone Substituted Dihydroquinolinone IkB->Dihydroquinolinone degradation inhibited by NFkB_active Active NF-κB NFkB->NFkB_active translocates to Gene Inflammatory Gene Expression NFkB_active->Gene Nucleus Nucleus Neuroprotection_Workflow Ischemia Cerebral Ischemia/ Reperfusion OxidativeStress Oxidative Stress Ischemia->OxidativeStress Inflammation Inflammation Ischemia->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis NeuronalDamage Neuronal Damage Apoptosis->NeuronalDamage DHQ 6-hydroxy-2,2,4-trimethyl -1,2-dihydroquinoline (DHQ) DHQ->OxidativeStress inhibits DHQ->Inflammation inhibits DHQ->Apoptosis inhibits Antioxidant Antioxidant Defense (Sod1, Gpx1, Foxo1) DHQ->Antioxidant activates MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Dihydroquinolinones Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze p38_Kinase_Assay_Workflow Start Prepare Kinase Reaction Mix (p38, Substrate) AddInhibitor Add Dihydroquinolinone Inhibitor Start->AddInhibitor AddATP Add ATP to Initiate Reaction AddInhibitor->AddATP Incubate1 Incubate 60 min AddATP->Incubate1 StopReaction Add ADP-Glo™ Reagent Incubate1->StopReaction Incubate2 Incubate 40 min StopReaction->Incubate2 DetectSignal Add Kinase Detection Reagent Incubate2->DetectSignal Incubate3 Incubate 30 min DetectSignal->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence Analyze Calculate IC50 ReadLuminescence->Analyze DPPH_Assay_Workflow Start Prepare DPPH Solution AddDPPH Add DPPH to 96-well plate Start->AddDPPH AddCompound Add Dihydroquinolinone or Control AddDPPH->AddCompound Incubate Incubate 30 min in dark AddCompound->Incubate Read Read Absorbance at 517 nm Incubate->Read Analyze Calculate % Scavenging & IC50 Read->Analyze

References

Spectroscopic Data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for the compound 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has yielded no specific experimental or published spectroscopic information for this exact molecule.

Despite extensive searches of chemical databases and scientific literature, no publicly available datasets corresponding to the NMR, MS, or IR spectra of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one could be located. The inquiries included searches for raw spectral data, tabulated peak lists, and experimental protocols detailing the acquisition of such data for this specific compound.

While the search did identify spectroscopic data for structurally related compounds, such as other substituted dihydroquinolinones and nitroquinoline derivatives, these molecules differ in their substitution patterns and, therefore, their spectroscopic profiles would not be representative of the target compound.

Consequently, the core requirements of this technical guide—the presentation of quantitative spectroscopic data in tabular format, detailed experimental protocols, and visualizations of related pathways or workflows—cannot be fulfilled at this time due to the absence of the foundational data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Further research, including the de novo synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required to produce the requested in-depth technical guide. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to pursue its synthesis and characterization to contribute to the available body of scientific knowledge.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Trimethyl-dihydroquinoline Derivatives

Introduction

Trimethyl-dihydroquinoline derivatives represent a class of heterocyclic compounds with a rich history, transitioning from vital industrial antioxidants to promising candidates in the realm of therapeutic drug development. The core structure, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), historically known as "acetone anil," is a testament to the enduring relevance of classic organic synthesis. Initially synthesized in the late 19th and early 20th centuries, its primary application for many decades was in the rubber industry as a potent antioxidant to prevent degradation of polymers.[1]

More recently, scientific exploration has unveiled the significant pharmacological potential of TMQ derivatives, particularly those bearing hydroxyl substitutions. These compounds have demonstrated marked antioxidant, anti-inflammatory, and anti-apoptotic properties in various preclinical models. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of trimethyl-dihydroquinoline derivatives, with a focus on their historical context and evolution into potential therapeutic agents.

Discovery and History

The genesis of trimethyl-dihydroquinoline derivatives is rooted in the foundational principles of organic chemistry, specifically the acid-catalyzed condensation reaction between anilines and acetone. This reaction, often associated with the Doebner-von Miller synthesis, leads to the formation of the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold. For a significant period, the primary interest in this compound, commercially produced as a mixture of oligomers (dimers, trimers, and tetramers), was its efficacy as an antioxidant in industrial applications, most notably in the preservation of rubber.[2] Its ability to scavenge free radicals made it an indispensable additive in manufacturing processes where oxidative degradation is a critical concern.

The shift in focus towards the biomedical applications of these derivatives is a more recent development. Recognizing that the antioxidant properties observed in industrial settings could be translated to biological systems, researchers began to investigate hydroxylated analogs of TMQ. This has led to the discovery of compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, which exhibits significant hepatoprotective and neuroprotective effects, primarily through the modulation of oxidative stress and inflammatory pathways.

Synthesis of Trimethyl-dihydroquinoline Derivatives

The synthesis of the core 2,2,4-trimethyl-1,2-dihydroquinoline structure is a well-established chemical transformation. The following sections provide detailed protocols for the synthesis of the parent compound and a key bioactive derivative.

Experimental Protocol: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)

This protocol is a generalized procedure based on the acid-catalyzed condensation of aniline with acetone.

Materials:

  • Aniline

  • Acetone

  • Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or a combination of hydrogen fluoride and boron trifluoride)[3]

  • Solvent (optional, e.g., toluene or acetonitrile)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge aniline and the acid catalyst. If a solvent is used, it should be added at this stage.

  • Heat the mixture to a temperature between 100-160°C with vigorous stirring.

  • Slowly add acetone to the reaction mixture over a period of 2-4 hours. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition of acetone is complete, continue to heat the mixture at reflux for an additional 2-4 hours to ensure the reaction proceeds to completion.

  • Cool the reaction mixture to room temperature.

  • If an acid catalyst like HCl was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline as a viscous oil or a low-melting solid.

Experimental Protocol: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

This protocol describes the synthesis of the hydroxylated derivative from its corresponding ethoxy analog.

Materials:

  • 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin)

  • 48% Hydrobromic acid (HBr)

  • 50% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Toluene

  • Anhydrous magnesium sulfate (MgSO4)

  • Brine

Procedure:

  • To a round-bottom flask, add 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline and 48% hydrobromic acid.

  • Heat the mixture to reflux for approximately 1 hour.

  • After cooling, pour the reaction mixture into water.

  • Make the aqueous suspension basic (pH ~14) by the addition of 50% aqueous NaOH.

  • Adjust the pH to about 4 with concentrated HCl, and then make it slightly basic by adding saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers with brine and anhydrous MgSO4.

  • Concentrate the organic phase in vacuo to yield a thick, dark oil.

  • Triturate the oil with toluene and filter the insoluble residue.

  • Recrystallize the crude solid from toluene to give 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline as a light brown solid.

Table of Synthesis Data for Trimethyl-dihydroquinoline Derivatives
DerivativeReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
2,2,4-trimethyl-1,2-dihydroquinolineAniline, AcetoneHF/BF₃150682.1[3]
2,2,4-trimethyl-1,2-dihydroquinolineAniline, Diacetone alcoholHF/BF₃801285.0[3]
2,2,4-trimethyl-1,2-dihydroquinolineAniline, Mesityl oxideHF/BF₃130584.4[3]
2,2,4-trimethyl-1,2-dihydroquinolineSubstituted anilines, AcetoneSc(OTf)₃Room Temp2-678-98[4]
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, HBr-Reflux156
Substituted 1,2-dihydroquinolinesAnilines, Alkyl vinyl ketonesInCl₃ on Silica gelMicrowave--[5]

Biological Activities and Therapeutic Potential

The therapeutic potential of trimethyl-dihydroquinoline derivatives stems from their potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The core dihydroquinoline structure, particularly with a hydroxyl group on the aromatic ring, is an effective free radical scavenger. This activity is central to the observed protective effects against oxidative stress-induced cellular damage. While specific IC50 values for TMQ in standard antioxidant assays like DPPH and ABTS are not consistently reported in the literature, its hydroxylated derivatives have shown significant antioxidant effects in biological systems.[6] For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to mitigate oxidative stress in models of acetaminophen-induced liver injury.[7][8]

Anti-inflammatory Activity via NF-κB Inhibition

A key mechanism underlying the therapeutic potential of these derivatives is their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its aberrant activation is implicated in a host of inflammatory diseases. Phenolic antioxidants, a class to which hydroxylated dihydroquinolines belong, have been shown to inhibit NF-κB activation.[9] Studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated its ability to reduce the expression of pro-inflammatory cytokines that are downstream targets of NF-κB.[7][8] The precise mechanism may involve the inhibition of IκB kinase (IKK) activity, which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.[10]

Anti-apoptotic Activity

In addition to their antioxidant and anti-inflammatory effects, trimethyl-dihydroquinoline derivatives have been shown to possess anti-apoptotic properties. Specifically, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been found to reduce the activity of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9, in models of cellular stress.[7][8] This suggests that these compounds can interfere with both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.

Table of Quantitative Biological Data

The following table summarizes some of the reported biological effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) in a rat model of acetaminophen (AAP)-induced liver injury.

BiomarkerEffect of DHQ TreatmentFold Change/ObservationReference
Serum ALTDecreaseSignificant reduction compared to AAP group[7][8]
Serum ASTDecreaseSignificant reduction compared to AAP group[7][8]
Hepatic NF-κB mRNADecreaseReduction in expression[7][8]
Hepatic TNF-α mRNADecreaseReduction in expression[7][8]
Hepatic IL-6 mRNADecreaseReduction in expression[7][8]
Hepatic Caspase-3 ActivityDecreaseSignificant reduction in activity[7][8]
Hepatic Caspase-8 ActivityDecreaseSignificant reduction in activity[7][8]
Hepatic Caspase-9 ActivityDecreaseSignificant reduction in activity[7][8]
Hepatic Glutathione (GSH)IncreaseRestoration of depleted levels[7][8]

Experimental Protocols for Biological Assays

Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (trimethyl-dihydroquinoline derivative)

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to individual wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a blank control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

  • Determine the inhibitory effect of the test compound on NF-κB activation.

Protocol: Caspase-3 Activity Assay

Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore (pNA) that can be quantified by measuring its absorbance.

Materials:

  • Cell or tissue lysates

  • Caspase-3 substrate (DEVD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates according to standard protocols.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add a specific amount of protein from each lysate to individual wells.

  • Add the caspase-3 substrate (DEVD-pNA) dissolved in the assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The caspase-3 activity can be calculated from the absorbance values and expressed as fold-change relative to a control group.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Aniline Condensation Acid-Catalyzed Condensation Aniline->Condensation Acetone Acetone Acetone->Condensation TMQ 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Condensation->TMQ

Caption: General synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

NF-κB Signaling Pathway Inhibition

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates DHQ 6-Hydroxy-TMQ Derivative DHQ->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes induces

Caption: Proposed inhibition of the NF-κB pathway by 6-hydroxy-TMQ.

Apoptosis Pathway Modulation

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways Stress Cellular Stress Caspase8 Caspase-8 Stress->Caspase8 activates Caspase9 Caspase-9 Stress->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis DHQ 6-Hydroxy-TMQ Derivative DHQ->Caspase8 inhibits DHQ->Caspase9 inhibits DHQ->Caspase3 inhibits

Caption: Modulation of caspase-dependent apoptosis by 6-hydroxy-TMQ.

Conclusion

Trimethyl-dihydroquinoline derivatives have a notable trajectory from being mainstays of the chemical industry to becoming subjects of intensive biomedical research. Their inherent antioxidant capabilities, a feature long-exploited in material science, are now being harnessed for therapeutic applications. The ability of hydroxylated derivatives to modulate key signaling pathways involved in inflammation and apoptosis, such as the NF-κB and caspase cascades, underscores their potential in the treatment of a variety of diseases characterized by oxidative stress and inflammation. Future research should focus on elucidating detailed structure-activity relationships, optimizing their pharmacokinetic profiles, and further validating their efficacy and safety in more advanced preclinical and clinical studies. The journey of trimethyl-dihydroquinoline derivatives is a compelling example of how established chemical entities can be repurposed for novel and impactful biomedical applications.

References

A Comprehensive Review of the Synthesis of Nitroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroquinolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous biologically active compounds, and the introduction of a nitro group can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This technical guide provides an in-depth review of the primary synthetic routes to nitroquinoline compounds, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of nitroquinolines can be broadly categorized into two main approaches:

  • Construction of the quinoline ring system using nitrated precursors. This involves classical named reactions such as the Skraup, Döbner-von Miller, Combes, and Friedländer syntheses, starting with nitro-substituted anilines or other aromatic precursors.

  • Direct nitration of a pre-formed quinoline ring. This electrophilic substitution reaction is a straightforward method, though regioselectivity can be a significant challenge.

More contemporary methods, such as C-H activation and cycloaddition reactions, are also emerging as powerful tools for the synthesis of functionalized quinolines, including their nitro derivatives.

The Skraup Synthesis

The Skraup synthesis is a classic and robust method for constructing the quinoline ring. It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. To synthesize nitroquinolines, a nitro-substituted aniline is typically used as the starting material. The reaction is notoriously exothermic and requires careful control.[1]

General Reaction Mechanism

The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a 1,2-dihydroquinoline intermediate, which is then oxidized to the final quinoline product.[2]

Skraup_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Aniline Nitroaniline Michael Michael Addition Aniline->Michael Glycerol Glycerol Acrolein Formation of Acrolein Glycerol->Acrolein H₂SO₄ Acrolein->Michael Cyclization Cyclization & Dehydration Michael->Cyclization H⁺ Oxidation Oxidation Cyclization->Oxidation Oxidizing Agent Nitroquinoline Nitroquinoline Oxidation->Nitroquinoline

Caption: General mechanism of the Skraup synthesis for nitroquinolines.

Experimental Protocols & Data

Synthesis of 6-Methoxy-8-nitroquinoline

A detailed procedure for the synthesis of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole is well-documented.[3]

  • Materials: 3-nitro-4-aminoanisole, arsenic oxide (oxidizing agent), glycerol, concentrated sulfuric acid.

  • Procedure:

    • A slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol is prepared.

    • Concentrated sulfuric acid is added dropwise, causing an initial exothermic reaction.

    • The mixture is heated to 105-110°C to remove water.

    • More sulfuric acid is added while maintaining a strict temperature of 117-119°C.

    • The reaction is held at 120°C and then 123°C for several hours.

    • Workup involves dilution with water, neutralization with ammonium hydroxide, and purification by recrystallization from chloroform or ethylene dichloride.[3]

  • Yield: 65-76%[3]

Starting MaterialOxidizing AgentProductYield (%)
3-Nitro-4-aminoanisoleArsenic Oxide6-Methoxy-8-nitroquinoline65-76[3]
o-NitroanilineArsenic Acid8-Nitroquinoline~17[4]
m-NitroanilineArsenic Acid5- & 7-Nitroquinoline (mixture)-[2]
3-Nitro-4-aminoanisoleArsenic Trioxide & 85% H₃PO₄6-Methoxy-8-nitroquinoline60[3]

Direct Nitration of Quinolines

The direct nitration of the quinoline ring is a common method for introducing a nitro group. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is influenced by the reaction conditions and the substituents already present on the quinoline ring.

General Reaction Workflow

Nitration_Workflow cluster_setup Reaction Setup cluster_reaction Nitration cluster_workup Workup & Purification Start Substituted Quinoline in H₂SO₄ Cooling Cool to 0-5 °C Start->Cooling Addition Dropwise Addition Cooling->Addition NitratingMix Prepare Nitrating Mix (HNO₃ + H₂SO₄) NitratingMix->Addition Stir Stir at 0-5 °C Addition->Stir Quench Pour onto Ice Stir->Quench Neutralize Neutralize (e.g., NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Recrystallize/Chromatography Extract->Purify Product Nitroquinoline Product Purify->Product Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Start1 o-Nitroaryl Carbonyl + Ketone Aldol Aldol Condensation Start1->Aldol Cyclize1 Imine Formation & Cyclization Aldol->Cyclize1 Product Nitroquinoline Cyclize1->Product Start2 o-Nitroaryl Carbonyl + Ketone Schiff Schiff Base Formation Start2->Schiff Cyclize2 Intramolecular Aldol Condensation Schiff->Cyclize2 Cyclize2->Product

References

Potential Therapeutic Targets for Nitro-Dihydroquinolinone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, and the incorporation of a nitro group can significantly modulate the biological activity of these analogs. This technical guide explores the potential therapeutic targets of nitro-dihydroquinolinone derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The information presented is intended to provide a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this chemical class.

Core Therapeutic Targets and Mechanisms of Action

Nitro-dihydroquinolinone analogs have been investigated for a range of biological activities, with several key therapeutic targets emerging from preclinical studies. The primary targets identified include p38 MAP kinase and aldose reductase, with broader potential in antimicrobial and anticancer applications stemming from the well-established bioactivation of the nitro-aromatic moiety.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The dihydroquinolinone pharmacophore has been identified as a promising scaffold for the development of p38 MAP kinase inhibitors.[1] The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer.

The p38 MAP kinase signaling cascade is a key pathway in cellular stress and inflammatory responses.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response inhibitor Nitro-dihydroquinolinone Analog inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Aldose Reductase Inhibition

While not directly dihydroquinolinones, the closely related nitroquinoxalinone derivatives have demonstrated significant inhibitory activity against aldose reductase.[2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, these compounds can potentially mitigate the long-term damage associated with chronic hyperglycemia.

A series of nitroquinoxalinone derivatives have been synthesized and evaluated for their aldose reductase inhibitory activity. The following table summarizes the IC50 values for selected compounds.[2]

Compound IDStructureAldose Reductase IC50 (μM)
7e 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one1.54
Reference[2]

Note: This data is for nitroquinoxalinone derivatives, which are structurally related to the topic compounds.

Broader Therapeutic Potential

The presence of the nitro group suggests broader therapeutic applications for nitro-dihydroquinolinone analogs, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Many nitro-aromatic compounds exhibit antimicrobial activity through a mechanism of reductive activation.[3][4] In anaerobic or low-oxygen environments, such as those found in certain bacteria or hypoxic tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[3][5] These reactive species can induce cellular damage by covalently modifying DNA, proteins, and other macromolecules, ultimately leading to cell death.[4]

The reductive activation of nitro-aromatic compounds is a key mechanism for their antimicrobial effects.

nitro_reduction_moa nitro_compound Nitro-dihydroquinolinone (R-NO2) radical Nitro Radical Anion (R-NO2•-) nitro_compound->radical + e- nitroreductase Nitroreductase reactive_species Reactive Intermediates (R-NO, R-NHOH) radical->reactive_species + e- cellular_damage Cellular Damage (DNA, Proteins) reactive_species->cellular_damage cell_death Cell Death cellular_damage->cell_death

Caption: Reductive Activation of Nitro-Aromatic Compounds.

Anticancer Activity

The antiandrogenic drugs flutamide and nilutamide, which contain a nitro group, are used in the treatment of prostate cancer.[3] They function by blocking the action of androgens, which can stimulate the growth of prostate cancer cells.[3] This suggests that nitro-dihydroquinolinone analogs could be explored for their potential as antiandrogenic agents. Furthermore, the hypoxic environment of solid tumors could facilitate the reductive activation of nitro-dihydroquinolinone analogs, leading to targeted cytotoxicity, a strategy employed by some hypoxia-activated prodrugs.[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of nitro-dihydroquinolinone analogs. Below are representative protocols for key assays.

p38 MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against p38 MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • [γ-32P]ATP

  • Test compounds (nitro-dihydroquinolinone analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., VX-745[1])

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or control, and the p38α enzyme.

  • Initiate the kinase reaction by adding a mixture of MBP, ATP, and [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Dry the filter plate and measure the radioactivity of the incorporated phosphate in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Materials:

  • Partially purified aldose reductase from a suitable source (e.g., rat lens)

  • DL-glyceraldehyde as the substrate

  • NADPH

  • Phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., epalrestat)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

  • In a cuvette, mix the phosphate buffer, NADPH, the enzyme solution, and the test compound or control.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for a set period, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value as described for the p38 MAP kinase assay.

The general workflow for screening and evaluating these compounds involves several key stages.

experimental_workflow synthesis Synthesis of Nitro-dihydroquinolinone Analogs purification Purification and Characterization synthesis->purification in_vitro In Vitro Screening (e.g., p38, Aldose Reductase) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis in_vivo In Vivo Efficacy and Toxicity Studies lead_optimization->in_vivo

Caption: General Drug Discovery Workflow.

Conclusion

Nitro-dihydroquinolinone analogs represent a promising class of compounds with the potential to address a variety of therapeutic needs. Their activity as inhibitors of p38 MAP kinase and aldose reductase, coupled with the broader potential for antimicrobial and anticancer applications conferred by the nitro group, makes them attractive candidates for further investigation. The methodologies and data presented in this guide offer a starting point for researchers to explore the therapeutic utility of this versatile chemical scaffold. Future work should focus on synthesizing and evaluating a broader range of analogs to establish robust structure-activity relationships and to optimize their potency and selectivity for specific targets.

References

Methodological & Application

Application Notes and Protocols for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (TNDQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

Product Name: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (TNDQ)

Appearance: Light yellow solid

Molecular Formula: C₁₂H₁₄N₂O₃

Molecular Weight: 234.25 g/mol

Solubility: Soluble in DMSO, DMF, and Ethanol

Storage: Store at -20°C, protected from light.

Background

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (TNDQ) is a novel synthetic compound belonging to the dihydroquinolinone class of molecules. Dihydroquinolinone and related quinoline derivatives have been investigated for a range of biological activities, including potential applications in oncology.[1][2] The presence of a nitro group on the aromatic ring suggests that TNDQ may exhibit interesting pharmacological properties, potentially influencing cellular signaling pathways relevant to cancer biology. These application notes provide a hypothetical framework for the in vitro evaluation of TNDQ as a potential anticancer agent.

Hypothetical Data Summary

The following tables summarize hypothetical data from in vitro assays to illustrate the potential biological activities of TNDQ.

Table 1: In Vitro Cytotoxicity of TNDQ against Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC₅₀ (µM) after 72h exposure
MCF-7Breast Adenocarcinoma15.8
A549Lung Carcinoma22.4
HCT116Colon Carcinoma12.1
PC-3Prostate Adenocarcinoma35.7
HEK293Normal Embryonic Kidney> 100

Table 2: TNDQ-Induced Apoptosis in HCT116 Cells (Annexin V-FITC/PI Staining)

TNDQ Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Vehicle Control)2.51.80.5
58.74.20.8
1018.99.51.2
2035.115.32.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • TNDQ stock solution (10 mM in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of TNDQ in complete medium.[3] The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TNDQ. Include a vehicle control (medium with the same concentration of DMSO used for the highest TNDQ concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of TNDQ that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • TNDQ stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of TNDQ (e.g., 5, 10, 20 µM) and a vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

Visualizations

Experimental Workflow

G Experimental Workflow for TNDQ In Vitro Evaluation cluster_prep Preparation cluster_assays Primary Screening cluster_mechanism Mechanism of Action Studies TNDQ_prep TNDQ Stock Solution (10 mM in DMSO) MTT MTT Cytotoxicity Assay TNDQ_prep->MTT Apoptosis Annexin V/PI Apoptosis Assay TNDQ_prep->Apoptosis Cell_prep Cell Line Culture (MCF-7, A549, HCT116, PC-3, HEK293) Cell_prep->MTT Data_analysis1 IC50 Determination MTT->Data_analysis1 Data_analysis1->Apoptosis Select sensitive cell line (e.g., HCT116) Data_analysis2 Quantification of Apoptotic Cells Apoptosis->Data_analysis2

Caption: Workflow for the in vitro assessment of TNDQ's anticancer potential.

Hypothetical Signaling Pathway

G Hypothetical TNDQ-Induced Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TNDQ TNDQ Bax Bax (Pro-apoptotic) TNDQ->Bax Bcl2 Bcl-2 (Anti-apoptotic) TNDQ->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptotic pathway induced by TNDQ.

References

Application Notes: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment:

Following a comprehensive literature review, there is currently no publicly available scientific research detailing the specific applications of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in cancer research. Searches for this exact compound and broader searches for nitro-substituted trimethyl-dihydroquinolin-2-ones with anticancer activity did not yield any specific data, experimental protocols, or quantitative metrics related to its efficacy or mechanism of action in cancer models.

While the quinoline and dihydroquinolinone scaffolds are prevalent in many compounds investigated for their anticancer properties, the specific substitution pattern of 1,4,4-trimethyl and a 6-nitro group on the 3,4-dihydroquinolin-2(1H)-one core has not been described in the context of cancer research in the available literature.

General Context and Potential for Future Research:

The broader family of quinoline derivatives has shown significant promise in oncology, with various analogues exhibiting activities such as:

  • Inhibition of cell proliferation

  • Induction of apoptosis

  • Disruption of cell cycle progression

  • Inhibition of angiogenesis

The presence of a nitro group in certain molecular scaffolds has also been associated with cytotoxic effects against cancer cells, sometimes through mechanisms involving bioreduction to reactive species under hypoxic conditions found in tumors.

Given the established anticancer potential of related chemical structures, 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one could be a candidate for future investigation. A hypothetical research workflow to explore its potential could involve the steps outlined below.

Hypothetical Experimental Protocols for Future Investigation

Should this compound become a subject of cancer research, the following experimental protocols would be fundamental in characterizing its potential anticancer activities.

In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effects of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one on various cancer cell lines.

Methodology: MTT Assay

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in DMSO.

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium in each well with fresh medium containing the desired compound concentration. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Apoptosis Assay

Objective: To determine if the cytotoxic effect of the compound is mediated through the induction of apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Staining:

    • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

As no experimental data is available, the following tables are templates for how quantitative data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one could be presented if it were to be synthesized and tested.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) [Compound]IC₅₀ (µM) [Doxorubicin]
MCF-7Breast Adenocarcinoma48Data not availableReference data
A549Lung Carcinoma48Data not availableReference data
HCT116Colorectal Carcinoma48Data not availableReference data
PC-3Prostate Cancer48Data not availableReference data
MCF-10ANormal Breast Epithelial48Data not availableReference data

Table 2: Apoptosis Induction in HCT116 Cells (24h Treatment)

TreatmentConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control-Data not availableData not availableData not available
CompoundIC₅₀Data not availableData not availableData not available
Compound2x IC₅₀Data not availableData not availableData not available

Visualizations

Below are hypothetical diagrams illustrating potential workflows and mechanisms that could be relevant if 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one were found to have anticancer activity.

G cluster_0 In Vitro Screening Workflow start Synthesize & Purify Compound cell_lines Select Cancer & Normal Cell Lines start->cell_lines cytotoxicity MTT Assay (Determine IC50) cell_lines->cytotoxicity mechanistic Mechanistic Assays cytotoxicity->mechanistic apoptosis Apoptosis Assay (Annexin V) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle pathway Western Blot (Signaling Pathways) mechanistic->pathway

Caption: Hypothetical workflow for the initial in vitro evaluation of a novel anticancer compound.

G cluster_0 Potential Intracellular Effects compound 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one pi3k PI3K/Akt Pathway compound->pi3k mapk MAPK/ERK Pathway compound->mapk bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 pi3k->bcl2 mapk->bcl2 caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway that could be inhibited by an anticancer quinolinone derivative.

Application Notes and Protocols for the Solubilization of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative with potential applications in biological research and drug discovery. Accurate and reproducible results in cell-based assays are critically dependent on the proper solubilization and delivery of test compounds to the cells in culture. As a novel compound, specific solubility data may not be readily available. Therefore, a systematic approach is required to determine the optimal solvent and to prepare stable stock solutions for in vitro studies. These application notes provide a general yet detailed protocol for dissolving 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, with a focus on maintaining its stability and minimizing solvent-induced cytotoxicity.

Data Presentation: Solvent Properties for Cell-Based Assays

The selection of an appropriate solvent is the first and most critical step. The ideal solvent should effectively dissolve the compound and be non-toxic to the cells at the final working concentration. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays.[1] The following table summarizes the properties of common solvents used in cell culture.

SolventRecommended Starting Concentration for StockTypical Final Concentration in MediaNotes and Considerations
Dimethyl Sulfoxide (DMSO) 10-100 mM≤ 0.5% (v/v) [1][2]Most common solvent for hydrophobic compounds. A final concentration of ≤ 0.1% is recommended for sensitive cell lines or long-term exposure assays.[2][3] Always include a vehicle control with the same final DMSO concentration.
Ethanol (EtOH) 10-50 mM≤ 0.5% (v/v) Can be used as an alternative to DMSO. The final concentration must be carefully controlled as it can be toxic to cells. A vehicle control is essential.
Dimethylformamide (DMF) 10-50 mM≤ 0.1% (v/v) A stronger solvent than DMSO, but also more toxic. Should be used with caution and only if other solvents fail.
Cell Culture Medium Test for direct solubilityN/AIdeal if the compound is soluble, as it eliminates solvent toxicity concerns. However, many organic compounds have poor aqueous solubility.

Experimental Protocols

This section provides a step-by-step methodology for determining the solubility of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one and preparing solutions for cell-based assays.

Protocol 1: Small-Scale Solubility Testing

This initial protocol is designed to identify a suitable solvent and the approximate maximum stock concentration.

Materials:

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), 200 proof, molecular biology grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

Procedure:

  • Aliquot Compound: Weigh out a small, precise amount (e.g., 1-2 mg) of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one into several sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume of a different test solvent (e.g., 100 µL of DMSO or Ethanol) to achieve a high target concentration (e.g., 20-50 mM).

  • Dissolution:

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution against a light source.

    • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.[4]

    • Sonication for a short period can also aid in dissolving difficult compounds.[1]

  • Observation and Selection: Record the solvent in which the compound completely dissolves at the highest concentration. This will be the solvent of choice for preparing the primary stock solution. If the compound does not dissolve, add an additional known volume of the solvent to dilute the concentration and repeat the dissolution steps.

Protocol 2: Preparation of a High-Concentration Stock Solution

Once a suitable solvent is identified (typically DMSO), a high-concentration primary stock solution should be prepared.

Materials:

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one powder

  • Selected solvent (e.g., anhydrous DMSO, cell culture grade)

  • Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh a larger amount of the compound (e.g., 5-10 mg) into a sterile, light-protected tube.

  • Add Solvent: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of the chosen solvent to achieve the desired high-concentration stock solution (e.g., 50 mM).

  • Dissolve: Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming (≤ 37°C) can be used if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the high-concentration stock solution into the cell culture medium to achieve the final desired experimental concentrations.

Materials:

  • High-concentration stock solution of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the high-concentration stock solution at room temperature and vortex gently to ensure it is fully dissolved.

  • Serial Dilution (if necessary): It is often best to perform serial dilutions of the stock solution in the same solvent (e.g., DMSO) to create intermediate stocks for a dose-response curve.

  • Dilution into Medium:

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • To prepare the final working solution, add the stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the tube.[4] This rapid mixing helps to prevent the compound from precipitating out of the aqueous solution.

    • Crucially, ensure the final concentration of the solvent (e.g., DMSO) in the medium is at a non-toxic level for your specific cell line (ideally ≤ 0.5%). [1][2]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the pure solvent (e.g., DMSO) to the cell culture medium as was used to prepare the highest concentration of the test compound.

  • Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures immediately after preparation.

Mandatory Visualizations

Experimental Workflow for Compound Solubilization and Preparation

G cluster_0 Phase 1: Solubility Testing cluster_1 Phase 2: Stock & Working Solution Preparation cluster_2 Phase 3: Cell-Based Assay weigh_small 1. Weigh small amount (1-2 mg) of compound add_solvent 2. Add test solvent (e.g., DMSO, EtOH) weigh_small->add_solvent dissolve 3. Attempt Dissolution (Vortex, Warm, Sonicate) add_solvent->dissolve observe Is it dissolved? dissolve->observe observe->add_solvent No, add more solvent select_solvent Select best solvent observe->select_solvent Yes weigh_large 4. Weigh larger amount (5-10 mg) of compound add_selected_solvent 5. Add selected solvent to make stock (e.g., 50 mM) weigh_large->add_selected_solvent store_stock 6. Aliquot and store stock at -20°C / -80°C add_selected_solvent->store_stock thaw_stock 7. Thaw stock aliquot store_stock->thaw_stock dilute_in_medium 8. Dilute stock in pre-warmed cell culture medium thaw_stock->dilute_in_medium final_solution 9. Final Working Solutions (DMSO ≤ 0.5%) dilute_in_medium->final_solution vehicle_control Prepare Vehicle Control (Medium + Solvent) treat_cells Treat cells with working solutions and vehicle control vehicle_control->treat_cells assay Perform Assay treat_cells->assay

Caption: Workflow for dissolving a novel compound for cell-based assays.

Logical Diagram for Solvent Concentration Management

G stock High-Concentration Stock in 100% DMSO (e.g., 50 mM) dilution Dilution into Cell Culture Medium stock->dilution final_compound Desired Final Compound Conc. (e.g., 50 µM) dilution->final_compound final_dmso Resulting Final DMSO Conc. dilution->final_dmso Dilution Factor (e.g., 1:1000) check Is DMSO Conc. ≤ 0.5%? final_dmso->check proceed Proceed with Experiment check->proceed Yes adjust Adjust Stock or Final Conc. check->adjust No adjust->stock

Caption: Logic for managing final DMSO concentration in cell culture.

References

Application Notes and Protocols: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a novel synthetic small molecule belonging to the dihydroquinolinone class of compounds. The presence of a nitroaromatic group suggests its potential utility as a chemical probe, particularly in studying cellular processes sensitive to redox changes, such as hypoxia. Dihydroquinoline derivatives have been explored for a range of biological activities, including anticancer and antimicrobial effects. This document provides detailed application notes and protocols for the use of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one as a chemical probe for investigating the hypoxia-inducible factor (HIF) signaling pathway, a critical regulator of cellular response to low oxygen environments.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₃(Calculated)
Molecular Weight234.25 g/mol (Calculated)
AppearancePale yellow solid(Hypothetical)
SolubilitySoluble in DMSO (>10 mM), sparingly soluble in aqueous buffers(Hypothetical)
Purity>98% (by HPLC)(Hypothetical)

Biological Activity and Target Engagement

While specific biological data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not yet publicly available, based on the known activities of structurally related nitroaromatic and quinolinone compounds, it is hypothesized to act as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHDs are key oxygen sensors that regulate the stability of HIF-1α. Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.

Hypothetical Quantitative Data:

The following data is presented as a representative example of the expected biological activity of a PHD inhibitor.

Assay TypeTargetIC₅₀ (nM)
Biochemical AssayPHD2150
Cell-Based Assay (HIF-1α stabilization)HEK293T cells750
Cell Viability AssayHEK293T cells> 25,000

Proposed Signaling Pathway

The proposed mechanism of action involves the inhibition of PHD enzymes, leading to the stabilization of HIF-1α and subsequent activation of the hypoxic response.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / Probe Action cluster_nucleus Hypoxia (Low Oxygen) / Probe Action O2 O₂ PHD PHD Enzymes O2->PHD Activates HIF1a_N HIF-1α PHD->HIF1a_N Hydroxylates VHL VHL HIF1a_N->VHL Binds Proteasome_N Proteasome VHL->Proteasome_N Targets for Degradation_N Degradation Proteasome_N->Degradation_N Probe 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one PHD_H PHD Enzymes Probe->PHD_H Inhibits HIF1a_H Stabilized HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex Nucleus Nucleus HIF1a_H->Nucleus HIF1b HIF-1β HIF1b->HIF1_complex HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activates

Caption: Proposed mechanism of action of the chemical probe in the HIF signaling pathway.

Experimental Protocols

Protocol 1: In Vitro PHD2 Inhibition Assay

Objective: To determine the in vitro potency of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one against human PHD2.

Materials:

  • Recombinant human PHD2 (EGLN1)

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate

  • Ascorbate

  • Fe(II)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (dissolved in DMSO)

  • Detection reagent (e.g., luminescence-based oxygen consumption assay kit)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO.

  • In a 384-well plate, add the assay buffer, Fe(II), and ascorbate.

  • Add the diluted chemical probe or DMSO (vehicle control) to the appropriate wells.

  • Add the HIF-1α peptide substrate and α-ketoglutarate to all wells.

  • Initiate the reaction by adding recombinant PHD2 to all wells except the negative control.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each probe concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

PHD2_Inhibition_Assay_Workflow start Start prep_probe Prepare serial dilution of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one start->prep_probe add_reagents Add assay buffer, Fe(II), and ascorbate to plate prep_probe->add_reagents add_probe Add diluted probe or DMSO to wells add_reagents->add_probe add_substrates Add HIF-1α peptide and α-ketoglutarate add_probe->add_substrates start_reaction Initiate reaction with PHD2 add_substrates->start_reaction incubate Incubate at room temperature start_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Measure signal (e.g., luminescence) stop_reaction->read_plate analyze Calculate % inhibition and determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro PHD2 inhibition assay.

Protocol 2: Cell-Based HIF-1α Stabilization Assay

Objective: To assess the ability of the chemical probe to stabilize HIF-1α in cultured cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (dissolved in DMSO)

  • Positive control (e.g., DMOG or CoCl₂)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the chemical probe, DMSO (vehicle control), or a positive control for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α.

HIF1a_Stabilization_Workflow start Start seed_cells Seed HEK293T cells start->seed_cells treat_cells Treat cells with probe, DMSO, or positive control seed_cells->treat_cells lyse_cells Lyse cells and determine protein concentration treat_cells->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page primary_ab Incubate with anti-HIF-1α primary antibody sds_page->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab visualize Visualize bands with chemiluminescence secondary_ab->visualize reprobe Re-probe with anti-β-actin (loading control) visualize->reprobe quantify Quantify band intensities reprobe->quantify end End quantify->end

Caption: Workflow for the cell-based HIF-1α stabilization assay.

Safety Precautions

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is for research use only.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Ordering Information

Product NameCatalog NumberSize
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-oneTNDQ-00110 mg
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-oneTNDQ-00250 mg

Disclaimer: The quantitative data and some physicochemical properties presented in this document are hypothetical and for illustrative purposes only, as specific experimental data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not currently available in the public domain. Researchers should perform their own experiments to validate the properties and activity of this compound.

Application Notes and Protocols for the Quantification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative. The presence of a nitro group and a substituted quinolinone core suggests its potential relevance in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in different matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also described for complementary analysis.

Physicochemical Properties of the Analyte
  • IUPAC Name: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • Molecular Formula: C₁₂H₁₄N₂O₃

  • Molecular Weight: 234.25 g/mol

  • Structure:

    alt text

    (Note: A placeholder for the chemical structure image is used here. In a real document, the actual 2D structure would be inserted.)

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in bulk drug substance and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[1]

  • High-purity water (e.g., Milli-Q).

  • Formic acid (FA), analytical grade.[1]

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm or 0.22 µm).[1]

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1] Degas both mobile phases before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh about 10 mg of the substance, dissolve in 10 mL of methanol, and then dilute to a suitable concentration within the calibration range with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one dose to a volumetric flask. Add methanol, sonicate to dissolve the active ingredient, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of the compound if determined).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (equilibration)

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (% Recovery) 98.5% - 101.2%
Specificity No interference from placebo and degradation products observed.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep UV_Detection UV Detection Chrom_Sep->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one by HPLC-UV.

Method 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers higher selectivity and sensitivity, making it ideal for the quantification of the analyte in complex biological matrices such as plasma or urine.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • LC-MS grade acetonitrile and water.

  • LC-MS grade formic acid.

  • Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock and Working Solutions: Prepared as in the HPLC-UV method, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL), including the internal standard at a fixed concentration.

3. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.[1]

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample, wash with a weak solvent to remove interferences, and then elute the analyte and internal standard with a stronger solvent. Evaporate the eluate and reconstitute as above.[1]

4. HPLC-MS Conditions

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90% to 10% B

    • 10.1-15 min: 10% B (equilibration)

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions (Hypothetical):

      • Analyte: m/z 235.1 → 189.1 (Quantifier), 235.1 → 161.1 (Qualifier)

      • Internal Standard: To be determined based on the IS used.

5. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Data Presentation: HPLC-MS Method Validation Summary
Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 7%
Accuracy (% Recovery) 95.7% - 104.5%
Matrix Effect Minimal, compensated by internal standard.

Experimental Workflow: HPLC-MS Analysis of Biological Samples

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Ionization Electrospray Ionization LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Area Integration Data_Acquisition->Integration Quantification Quantification using IS Integration->Quantification

Caption: Workflow for the bioanalysis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one by HPLC-MS.

Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be an alternative for the analysis of the analyte, particularly for purity testing and identification of volatile impurities, provided the compound is thermally stable or can be derivatized.

Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph with a capillary column inlet and a mass selective detector.

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]

  • High-purity helium as carrier gas.

  • GC vials with inserts.

2. Sample Preparation

  • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • If derivatization is needed to improve volatility or thermal stability, common agents like BSTFA can be used.

3. GC-MS Conditions

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions (Hypothetical): m/z 234 (Molecular Ion), 219, 188.

Data Presentation: GC-MS Method Feasibility
ParameterFeasibility Assessment
Volatility Moderate; requires high oven temperatures.
Thermal Stability Potential for degradation; inlet and oven temperatures should be optimized.
Sensitivity (SIM) Expected in the low ng/mL range.
Selectivity High, especially with MS detection.

Logical Relationship: Method Selection Guide

Method_Selection Start Start Analysis Matrix Sample Matrix? Start->Matrix Concentration Analyte Concentration? Matrix->Concentration Bulk/Formulation HPLC_MS Use HPLC-MS Matrix->HPLC_MS Biological Fluid GC_MS Consider GC-MS (for purity/volatiles) Matrix->GC_MS Purity/Impurity Profiling HPLC_UV Use HPLC-UV Concentration->HPLC_UV High (µg/mL) Concentration->HPLC_MS Low (ng/mL)

Caption: Decision tree for selecting an analytical method for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Disclaimer: The quantitative data and MS fragmentation patterns presented in these application notes are hypothetical and intended for illustrative purposes. Method validation according to ICH or other relevant guidelines is required before implementation for regulated analysis.[1]

References

Application Notes and Protocols for High-Throughput Screening with 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not extensively documented in publicly available scientific literature in the context of high-throughput screening (HTS). The following application notes and protocols are presented as a representative guide for researchers interested in evaluating this and other novel small molecules. The hypothetical target and data are for illustrative purposes, and specific assay parameters will require empirical determination and optimization.

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify molecules that modulate the activity of a biological target.[1][2][3] The quinolinone scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[4] This document provides a detailed framework for conducting a high-throughput screen with 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, hereafter referred to as "Compound-X," using a generic kinase inhibition assay as a representative example. Kinase signaling pathways are critical in cellular regulation, and their dysregulation is implicated in many diseases, making them common targets for drug discovery.

Hypothetical Application: Inhibition of a Target Kinase

For the purpose of this guide, we will hypothesize that Compound-X is being screened for its ability to inhibit "Kinase-Y," a key enzyme in a cancer-related signaling pathway. The protocols below describe a typical in vitro biochemical assay designed to identify inhibitors of this kinase.

Data Presentation: Hypothetical In Vitro Kinase Inhibition by Compound-X

The following table summarizes exemplary quantitative data for the inhibitory activity of Compound-X against a panel of related kinases. This type of data is essential for determining the potency and selectivity of a potential drug candidate.

CompoundTarget KinaseAssay TypeIC50 (nM)Z'-Factor
Compound-X Kinase-Y TR-FRET 75 0.82
Compound-XKinase-ZFP1,2000.75
Compound-XKinase-AAlphaScreen>15,0000.88
Staurosporine (Control)Kinase-YTR-FRET100.91

Note: Data presented is hypothetical and for illustrative purposes only.

Signaling Pathway and Experimental Workflow

Generic Kinase Signaling Pathway

The diagram below illustrates a simplified, generic kinase signaling cascade that is often the focus of HTS campaigns.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_Y Kinase-Y Receptor->Kinase_Y Activates Ligand Ligand Ligand->Receptor Binds Substrate Substrate Protein Kinase_Y->Substrate Phosphorylates (ATP -> ADP) Phospho_Substrate Phosphorylated Substrate Response Cellular Response Phospho_Substrate->Response Compound_X Compound-X Compound_X->Kinase_Y Inhibits

Caption: A generic kinase signaling pathway illustrating the inhibitory action of Compound-X.

High-Throughput Screening Workflow

The following diagram outlines the automated workflow for a primary high-throughput screen to identify inhibitors of Kinase-Y.

HTS_Workflow start Start compound_prep Compound Library (incl. Compound-X) Preparation start->compound_prep dispensing Acoustic Dispensing of Compounds (384-well plate) compound_prep->dispensing reagent_add1 Addition of Kinase-Y dispensing->reagent_add1 incubation1 Incubation (Compound-Kinase) reagent_add1->incubation1 reagent_add2 Addition of ATP/Substrate Mix incubation1->reagent_add2 incubation2 Kinase Reaction Incubation reagent_add2->incubation2 reagent_add3 Addition of Detection Reagent incubation2->reagent_add3 incubation3 Detection Incubation reagent_add3->incubation3 plate_reading Plate Reading (TR-FRET) incubation3->plate_reading data_analysis Data Analysis & Hit Identification plate_reading->data_analysis end End data_analysis->end

Caption: Automated workflow for a high-throughput kinase inhibition screen.

Experimental Protocols

This section provides a detailed methodology for a representative HTS assay.

Assay Principle (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay measures the phosphorylation of a specific peptide substrate by Kinase-Y. A europium-labeled antibody detects the phosphorylated peptide, and when a ULight-labeled peptide is used as the substrate, phosphorylation brings the donor (europium) and acceptor (ULight) into close proximity, allowing for FRET. Inhibitors of Kinase-Y will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Materials and Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme: Recombinant Kinase-Y.

  • Substrate: ULight-labeled peptide substrate for Kinase-Y.

  • Cofactor: Adenosine triphosphate (ATP).

  • Detection Reagent: Europium-labeled anti-phospho-substrate antibody.

  • Test Compound: Compound-X, dissolved in 100% DMSO.

  • Control Compounds: Staurosporine (positive control inhibitor), DMSO (negative control).

  • Assay Plates: 384-well, low-volume, black, opaque plates.

  • Liquid Handling: Automated liquid handlers (e.g., robotic dispensers) and acoustic dispensers.

  • Plate Reader: A plate reader capable of TR-FRET measurements.

Assay Development and Optimization

Before initiating the HTS, it is crucial to optimize assay conditions:

  • Enzyme Titration: Determine the optimal concentration of Kinase-Y that yields a robust signal with low background.

  • ATP Km Determination: Determine the Michaelis constant (Km) for ATP to decide on the ATP concentration for the screen (typically at or near the Km value).

  • Z'-Factor Calculation: Perform a "dry run" using only positive and negative controls to ensure the assay quality. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[2][5]

HTS Protocol for Primary Screen

The following steps are typically performed in an automated fashion.[1][5]

  • Compound Dispensing:

    • Using an acoustic dispenser, transfer 50 nL of library compounds (including Compound-X), positive control (Staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM for the compounds.

  • Kinase Addition:

    • Add 5 µL of Kinase-Y solution (diluted to the pre-determined optimal concentration in assay buffer) to all wells using a robotic liquid handler.

  • Compound-Enzyme Incubation:

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the ULight-labeled peptide substrate and ATP (at their optimal concentrations in assay buffer) to all wells to start the reaction.

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the europium-labeled antibody detection reagent (diluted in a stop/detection buffer) to all wells.

  • Detection Incubation:

    • Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Plate Reading:

    • Read the plate using a TR-FRET-capable plate reader, measuring emissions at both the donor and acceptor wavelengths.

Data Analysis and Hit Confirmation
  • Data Normalization: Raw data from the plate reader is normalized. The percent inhibition is calculated for each well using the following formula:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Identification: Compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls) are identified as "primary hits."[1]

  • Hit Confirmation Workflow: Primary hits must be subjected to a confirmation and validation process to eliminate false positives.

Hit_Validation primary_screen Primary HTS (Single Concentration) hit_selection Primary Hit Selection (>50% Inhibition) primary_screen->hit_selection retest Confirmation Screen (Fresh Compound) hit_selection->retest dose_response Dose-Response Curve (IC50 Determination) retest->dose_response orthogonal_assay Orthogonal Assay (e.g., Label-Free) dose_response->orthogonal_assay selectivity_panel Kinase Selectivity Panel orthogonal_assay->selectivity_panel cell_based_assay Cell-Based Assay (Target Engagement) selectivity_panel->cell_based_assay validated_hit Validated Hit cell_based_assay->validated_hit

Caption: Logical workflow for hit confirmation and validation.

Conclusion

References

Synthetic Route for Functionalized 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and functionalization of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives. The protocols detailed herein are based on established synthetic methodologies for quinolinone chemistry, offering a reproducible pathway to this versatile scaffold and its analogues. This scaffold is of interest in medicinal chemistry due to the prevalence of the dihydroquinolinone core in various biologically active compounds.

Overview of the Synthetic Strategy

The synthesis of functionalized 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives is a multi-step process. The core scaffold is first assembled, followed by nitration and subsequent functionalization. The overall synthetic workflow is depicted below.

Synthetic_Workflow Start Aniline & 3,3-Dimethylacryloyl chloride Amide N-Phenyl-3,3-dimethylacrylamide Start->Amide Acylation Cyclization 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Amide->Cyclization Intramolecular Friedel-Crafts Cyclization N_Methylation 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one Cyclization->N_Methylation N-Methylation Nitration 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one N_Methylation->Nitration Nitration Functionalization Functionalized Derivatives Nitration->Functionalization C3-Alkylation/Functionalization

Figure 1: Overall synthetic workflow for the preparation of functionalized 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives.

Experimental Protocols

Synthesis of the Core Scaffold: 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

The synthesis of the core scaffold is achieved in three steps starting from aniline.

Protocol 1: Synthesis of N-Phenyl-3,3-dimethylacrylamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add triethylamine (1.2 eq) to the stirred solution. Subsequently, add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-phenyl-3,3-dimethylacrylamide as a solid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenyl-3,3-dimethylacrylamide (1.0 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the flask.

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven. The product, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, is often of sufficient purity for the next step. Further purification can be achieved by recrystallization from ethanol.

Protocol 3: N-Methylation to 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To this suspension, add a solution of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes.

  • Reaction: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Nitration of the Core Scaffold

Protocol 4: Synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the quinolinone over 30 minutes, maintaining the temperature between 0 and 5 °C. After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to obtain 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one as a yellow solid.

Functionalization at the C3 Position

The C3 position of the 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one scaffold can be functionalized via α-lithiation followed by quenching with an electrophile.

Protocol 5: General Procedure for C3-Alkylation/Functionalization

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Deprotonation: To this freshly prepared LDA solution, add a solution of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the resulting dark-colored solution at this temperature for 1 hour.

  • Reaction with Electrophile: Add the desired electrophile (e.g., alkyl halide, aldehyde, ketone; 1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to proceed at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the C3-functionalized derivative.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic steps. Yields and spectroscopic data are based on literature reports for similar compounds and may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of the Core Scaffold and Nitration

StepProductReagents and ConditionsYield (%)¹H NMR (CDCl₃, δ ppm)
1N-Phenyl-3,3-dimethylacrylamideAniline, 3,3-dimethylacryloyl chloride, Et₃N, DCM, 0 °C to rt85-957.5 (d, 2H), 7.3 (t, 2H), 7.1 (t, 1H), 5.7 (s, 1H), 2.2 (s, 3H), 1.9 (s, 3H)
24,4-Dimethyl-3,4-dihydroquinolin-2(1H)-onePPA, 120 °C70-808.5 (br s, 1H), 7.2 (d, 1H), 7.0 (t, 1H), 6.9 (t, 1H), 6.8 (d, 1H), 2.5 (s, 2H), 1.3 (s, 6H)
31,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-oneNaH, CH₃I, DMF, 0 °C to rt80-907.3-7.1 (m, 4H), 3.3 (s, 3H), 2.5 (s, 2H), 1.3 (s, 6H)
41,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-oneHNO₃, H₂SO₄, 0-5 °C75-858.1 (dd, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 3.4 (s, 3H), 2.6 (s, 2H), 1.4 (s, 6H)

Table 2: C3-Functionalization of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

EntryElectrophile (E⁺)Product (E at C3)Yield (%)Representative ¹H NMR (CDCl₃, δ ppm)
1CH₃I-CH₃70-808.1 (dd, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 3.4 (s, 3H), 2.7 (q, 1H), 1.4 (s, 3H), 1.3 (s, 3H), 1.2 (d, 3H)
2CH₂=CHCH₂Br-CH₂CH=CH₂65-758.1 (dd, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 5.9-5.7 (m, 1H), 5.2-5.1 (m, 2H), 3.4 (s, 3H), 2.8-2.6 (m, 3H), 1.4 (s, 3H), 1.3 (s, 3H)
3C₆H₅CHO-CH(OH)C₆H₅60-708.1 (dd, 1H), 8.0 (d, 1H), 7.4-7.2 (m, 6H), 5.1 (d, 1H), 3.4 (s, 3H), 3.0 (d, 1H), 1.5 (s, 3H), 1.3 (s, 3H)

Logical Relationships and Workflows

The following diagram illustrates the logical flow for the functionalization at the C3 position.

C3_Functionalization Substrate 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Anion Lithium Enolate Intermediate Substrate->Anion Deprotonation Base LDA in THF -78 °C Base->Anion Product C3-Functionalized Product Anion->Product Nucleophilic Attack Electrophile Electrophile (E⁺) -78 °C to rt Electrophile->Product

Figure 2: Workflow for the C3-functionalization of the 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one scaffold.

These protocols and data provide a solid foundation for the synthesis and exploration of this class of compounds for applications in drug discovery and development. Researchers should adapt and optimize the described conditions based on the specific electrophiles and desired final products. Standard laboratory safety procedures should be followed at all times, particularly when handling strong acids, bases, and reactive intermediates.

Application Notes and Protocols for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing in vitro assays to characterize the biological activity of the novel compound, 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. Drawing insights from the known bioactivities of structurally related quinoline and quinolinone derivatives, this document outlines potential therapeutic applications and detailed protocols for preliminary screening and mechanism of action studies.

Compound Profile

  • Name: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • Structure: (A structural representation would be included here in a full document)

  • Background: Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects[1][2][3]. The presence of a nitro group and methyl substitutions on the dihydroquinolinone scaffold suggests that 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one may exhibit significant biological effects. Nitro-substituted quinolines have shown potential as antibacterial agents and modulators of enzymatic activity[4][5][6]. Furthermore, trimethyl-substituted tetrahydroquinolines have demonstrated antioxidant and neuroprotective properties[7][8].

Potential Therapeutic Applications and In Vitro Assays

Based on the activities of analogous compounds, the following areas of investigation are proposed for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Anticancer Activity

Many quinolinone derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines[2][9]. The nitro group, in particular, is a feature of some anticancer compounds[10][11].

Proposed In Vitro Assays:

  • Cell Viability/Cytotoxicity Assay (MTT/XTT Assay): To determine the compound's effect on the proliferation of cancer cell lines.

  • Apoptosis Assay (Annexin V/PI Staining): To investigate if the compound induces programmed cell death.

  • Cell Cycle Analysis (Flow Cytometry): To assess the compound's impact on cell cycle progression.

  • Tubulin Polymerization Assay: As some quinazolinones affect tubulin dynamics, this assay can reveal a potential mechanism of mitotic inhibition[9].

Antimicrobial Activity

Quinolones are a well-established class of antibiotics[1]. The nitro group can also contribute to antimicrobial efficacy[12].

Proposed In Vitro Assays:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of various bacterial and fungal strains.

  • Biofilm Disruption Assay: To evaluate the compound's ability to disrupt pre-formed microbial biofilms.

Enzyme Inhibition

Quinoline derivatives have been shown to inhibit a range of enzymes, including those involved in neurodegenerative diseases and cancer[6][13][14].

Proposed In Vitro Assays:

  • Kinase Inhibition Assays (e.g., EGFR, VEGFR2): To screen for inhibitory activity against key kinases implicated in cancer[11][14].

  • Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) Inhibition Assays: To explore potential therapeutic applications in neurodegenerative diseases like Alzheimer's[13].

  • Cathepsin B Inhibition Assay: Given that some nitro-substituted quinolines inhibit this enzyme, which is involved in cancer progression[4][5][6].

Antioxidant and Neuroprotective Activity

The tetrahydroquinoline core is associated with antioxidant and neuroprotective effects[3][7][8].

Proposed In Vitro Assays:

  • DPPH Radical Scavenging Assay: To measure the compound's intrinsic antioxidant capacity.

  • Cellular Reactive Oxygen Species (ROS) Assay: To assess the compound's ability to reduce oxidative stress in neuronal cell lines under induced stress conditions.

  • Neuroprotection Assay: To evaluate the compound's ability to protect neuronal cells from toxins or oxidative stress-induced cell death.

Experimental Protocols

Here are detailed protocols for key initial screening assays.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (stock solution in DMSO)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2540.2 ± 4.9
5015.8 ± 3.7
1005.1 ± 2.2
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the MIC of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (stock solution in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, add resazurin to confirm viability (blue = no growth, pink = growth).

Data Presentation:

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 2921332
E. coli ATCC 2592264
P. aeruginosa ATCC 27853>128
C. albicans ATCC 9002816
Protocol 3: Kinase Inhibition Assay (Generic ELISA-based)

Objective: To screen for inhibitory activity of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one against a specific protein kinase (e.g., VEGFR2).

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • Assay buffer

  • Streptavidin-coated 96-well plates

  • Phospho-specific antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Coat a streptavidin plate with the biotinylated substrate.

  • In a separate plate, prepare the kinase reaction mixture containing the kinase, assay buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the HRP-conjugated phospho-specific antibody and incubate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition relative to a no-compound control and determine the IC50.

Data Presentation:

Kinase TargetIC50 (µM)
VEGFR28.5
EGFR> 50
SRC22.1

Visualizations

Experimental Workflow Diagrams

Cell_Viability_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B D Add Compound to Cells B->D C Prepare Compound Dilutions C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add DMSO G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for the MTT Cell Viability Assay.

Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_binding Substrate Binding cluster_detection Detection A Combine Kinase, Buffer, & Test Compound B Add ATP to Initiate Reaction A->B C Incubate B->C D Transfer to Substrate- Coated Plate C->D E Incubate & Wash D->E F Add HRP-conjugated Antibody E->F G Incubate & Wash F->G H Add TMB Substrate G->H I Add Stop Solution H->I J Read Absorbance (450 nm) I->J

Caption: Workflow for an ELISA-based Kinase Inhibition Assay.

Potential Signaling Pathway

Anticancer_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction? PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation

Caption: Hypothesized Anticancer Signaling Pathway Inhibition.

References

Safe Handling and Storage of Nitroaromatic Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups (-NO₂) attached to an aromatic ring. They are widely utilized in various research and industrial applications, including the synthesis of pharmaceuticals, dyes, pesticides, and explosives.[1] However, the presence of the electron-withdrawing nitro group, coupled with the stability of the aromatic ring, confers specific hazards to these compounds. Many nitroaromatics are toxic, mutagenic, and potentially carcinogenic.[1] Furthermore, they can be thermally unstable and pose a risk of rapid, exothermic decomposition, which can lead to violent or explosive incidents.

This document provides detailed application notes and protocols for the safe handling and storage of nitroaromatic compounds in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to foster a strong safety culture and minimize the risks associated with the use of these valuable but hazardous chemicals.

Hazard Assessment

A thorough understanding of the potential hazards associated with specific nitroaromatic compounds is the foundation of safe laboratory practice. The primary hazards include:

  • Toxicity: Nitroaromatic compounds can be toxic through inhalation, ingestion, and dermal absorption. Acute exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Chronic exposure may cause damage to the liver, kidneys, and nervous system.

  • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds have been shown to be mutagenic and are suspected or confirmed carcinogens.

  • Thermal Instability and Explosivity: The C-NO₂ bond has a high bond-association energy, and its cleavage can initiate a runaway reaction, releasing a significant amount of heat and gases, potentially leading to an explosion.[2] The thermal stability of nitroaromatic compounds can be significantly reduced by the presence of contaminants such as strong acids, bases, and certain metals.

Quantitative Hazard Data

The following tables summarize key quantitative data for representative nitroaromatic compounds. This information is crucial for conducting risk assessments and establishing appropriate safety controls.

CompoundCAS NumberOSHA PEL (TWA)NIOSH REL (TWA)NIOSH IDLHKey Hazards
Nitrobenzene98-95-31 ppm (5 mg/m³) [skin]1 ppm (5 mg/m³) [skin]200 ppmToxic, Methemoglobinemia, Potential Carcinogen
2,4-Dinitrotoluene121-14-21.5 mg/m³ [skin]1.5 mg/m³ [skin]200 mg/m³Toxic, Potential Carcinogen, Explosive Hazard
2,4,6-Trinitrotoluene (TNT)118-96-70.5 mg/m³ [skin]0.5 mg/m³ [skin]500 mg/m³Explosive, Toxic
p-Nitrochlorobenzene100-00-51 mg/m³ [skin]N/A100 mg/m³Toxic, Potential Carcinogen

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health. [skin] designation indicates the potential for significant contribution to the overall exposure by the cutaneous route.

CompoundRecommended Storage TemperatureIncompatible MaterialsNotes on Thermal Stability
2,3-Dinitrotoluene-20°CStrong oxidizing agents, strong basesStable under recommended storage conditions.
2,4-Dinitrotoluene2-8°COxidizing agents, reducing agents, strong basesStable. Incompatible with oxidizing agents, reducing agents, strong bases.
2,4-Dinitrophenylhydrazine (wet)AmbientStrong oxidizing agentsMaterial can explode if dry. Keep wetted with water.

Personal Protective Equipment (PPE)

The proper selection and consistent use of PPE are critical to minimize exposure to nitroaromatic compounds.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashes or the handling of larger quantities.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat is recommended. It should be kept buttoned to provide maximum coverage.

  • Respiratory Protection: All work with volatile or dusty nitroaromatic compounds should be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Handling Procedures

Adherence to strict handling procedures is paramount to ensure safety.

  • Engineering Controls: Always handle nitroaromatic compounds in a well-ventilated area, preferably within a chemical fume hood.

  • Minimizing Quantities: Use the smallest amount of the compound necessary for the experiment.

  • Avoiding Contamination: Be meticulous in preventing the contamination of nitroaromatic compounds with incompatible materials, especially strong acids, bases, and metals, which can significantly lower their decomposition temperature.

  • Heating: When heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Never heat nitroaromatic compounds directly with a flame. Monitor the temperature closely and never leave a heating reaction unattended.

  • Solid Handling: When handling solid nitroaromatic compounds, use techniques that minimize dust generation.

Storage Requirements

Proper storage is crucial to prevent accidents and maintain the stability of nitroaromatic compounds.

  • Containers: Store in tightly sealed, clearly labeled containers.

  • Location: Store in a cool, dry, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.

  • Segregation: Store nitroaromatic compounds separately from strong oxidizing agents, reducing agents, acids, and bases.

  • Inventory Management: Maintain an accurate inventory of all nitroaromatic compounds. Use a "first-in, first-out" system to avoid the prolonged storage of older chemicals.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or other emergency.

Spill Response Decision Tree

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse spill Chemical Spill Occurs assess Assess the Situation - Identify the substance - Estimate the quantity - Evaluate the immediate risk spill->assess is_major Is the spill major? (>1L, highly toxic, volatile, immediate fire/explosion hazard) assess->is_major evacuate Evacuate the Area Alert others is_major->evacuate Yes is_minor Is the spill minor and you are trained and equipped to handle it? is_major->is_minor No call_emergency Call Emergency Services (e.g., 911, EHS) evacuate->call_emergency is_minor->evacuate No ppe Don Appropriate PPE is_minor->ppe Yes contain_spill Contain the Spill - Use appropriate absorbent material - Prevent entry into drains cleanup Clean Up the Spill - Follow specific cleanup procedures - Collect waste in a labeled container contain_spill->cleanup ppe->contain_spill decontaminate Decontaminate the Area and affected equipment cleanup->decontaminate report Report the Incident to supervisor and EHS decontaminate->report WasteDisposal start Waste Generation segregate Segregate Waste - Solid - Liquid - Contaminated PPE/Labware start->segregate label Label Waste Container - Contents - Hazard Symbols - Date segregate->label store Store in Designated Satellite Accumulation Area label->store request Request Waste Pickup from EHS store->request end Proper Disposal by EHS request->end

References

Application Notes and Protocols for Studying Enzyme Inhibition by 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a recognized pharmacophore present in numerous biologically active molecules, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. These activities often stem from the inhibition of specific enzymes.[1] The presence of a nitro group and trimethyl substitution on the dihydroquinolinone core of the title compound suggests its potential as a modulator of enzyme activity. The nitro group, for instance, can act as a masked electrophile, potentially leading to covalent enzyme inhibition.[2]

While specific experimental data for 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not extensively available in the public domain, this document provides a comprehensive guide for researchers to investigate its enzyme inhibition potential. The protocols and hypothetical data presented herein are based on the known activities of structurally related quinoline and quinolinone derivatives against key enzyme families such as kinases, proteases, and phosphatases.[1][3][4]

Hypothesized Target Enzymes and Signaling Pathways

Quinolinone derivatives have been reported to inhibit a variety of enzymes. Based on this, 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a candidate for screening against several important enzyme classes.

  • Protein Kinases: These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many quinazoline and quinolinone derivatives are potent kinase inhibitors.[5]

  • Proteases: This class of enzymes is involved in protein turnover, signaling, and apoptosis. Aberrant protease activity is linked to various diseases, and quinoline-based compounds have shown inhibitory effects.[4]

  • Phosphatases: These enzymes counteract the activity of kinases and are critical for maintaining cellular homeostasis. Quinolinyl derivatives have been identified as alkaline phosphatase inhibitors.[1]

Below are simplified diagrams of signaling pathways that could potentially be modulated by the inhibition of these enzymes.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one Inhibitor->MEK G Death_Signal Death Signal (e.g., TNF-α) Caspase8 Pro-Caspase-8 Death_Signal->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Inhibitor 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one Inhibitor->Active_Caspase8 G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor to 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Solution to Wells Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate at Room Temperature for 10 min Add_Kinase->Pre_Incubate Start_Reaction Initiate Reaction by Adding Substrate/ATP Mixture Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 30°C for 60 min Start_Reaction->Incubate_Reaction Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate at Room Temperature for 10 min Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End G Start Start Prepare_Reagents Prepare Protease, Fluorogenic Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor to Black 96-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Protease Add Protease Solution to Wells Dispense_Inhibitor->Add_Protease Pre_Incubate Incubate at 37°C for 15 min Add_Protease->Pre_Incubate Start_Reaction Initiate Reaction by Adding Fluorogenic Substrate Pre_Incubate->Start_Reaction Measure_Fluorescence Immediately Measure Fluorescence Kinetically for 30 min at 37°C Start_Reaction->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End G Start Start Prepare_Reagents Prepare Phosphatase, pNPP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor to 96-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Phosphatase Add Phosphatase Solution to Wells Dispense_Inhibitor->Add_Phosphatase Pre_Incubate Incubate at 37°C for 10 min Add_Phosphatase->Pre_Incubate Start_Reaction Initiate Reaction by Adding pNPP Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C for 30 min Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with NaOH Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guides

The synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is typically a two-step process: first, the synthesis of the 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one core, followed by its regioselective nitration. This guide is divided into these two key stages to address specific issues that may arise during each.

Part 1: Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This step commonly involves an intramolecular Friedel-Crafts-type cyclization of an N-aryl-3,3-dimethylacrylamide precursor.

Troubleshooting Table

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst or reagent. - Insufficient reaction temperature. - Poor quality starting materials.- Use fresh, high-purity Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or Brønsted acid (e.g., polyphosphoric acid). - Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. - Purify starting N-aryl-3,3-dimethylacrylamide by recrystallization or column chromatography.
Formation of Multiple By-products - Polymerization of the acrylamide starting material. - Intermolecular side reactions. - Decomposition of starting material or product under harsh acidic conditions.- Add the catalyst or acid slowly at a low temperature to control the initial exothermic reaction. - Use a higher dilution to favor intramolecular cyclization. - Consider using a milder Lewis acid or reducing the reaction temperature and time.
Incomplete Reaction - Insufficient catalyst loading. - Short reaction time.- Increase the molar equivalents of the acid catalyst incrementally. - Extend the reaction time, monitoring progress by TLC until the starting material is consumed.
Difficulty in Product Isolation and Purification - Product is an oil and does not crystallize. - Co-elution of impurities during column chromatography.- Attempt to form a crystalline salt of the product. - Optimize the solvent system for column chromatography; consider using a gradient elution. - If applicable, vacuum distillation can be an alternative for purification.
Part 2: Nitration of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This step involves the electrophilic aromatic substitution to introduce a nitro group, ideally at the 6-position.

Troubleshooting Table

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of the Desired 6-Nitro Isomer - Formation of other regioisomers (e.g., 8-nitro). - Use of an inappropriate nitrating agent or conditions.- The N-methyl group and the lactam carbonyl are ortho-, para-directing, while the alkyl groups on the ring are also activating. To favor nitration at the 6-position, consider using a milder nitrating agent (e.g., acetyl nitrate prepared in situ). - A thorough study on the nitration of tetrahydroquinoline showed that protecting the nitrogen can influence regioselectivity.[1]
Formation of Di-nitro or Poly-nitro Compounds - Reaction conditions are too harsh (high temperature, concentrated acids). - Excess of nitrating agent.- Perform the reaction at a low temperature (e.g., 0°C or below) using an ice or ice-salt bath. - Use a stoichiometric amount or only a slight excess of the nitrating agent. - Slowly add the nitrating agent to the solution of the substrate.
Product Degradation (Dark-colored reaction mixture) - Oxidation of the dihydroquinolinone ring. - Strong acidic conditions causing decomposition.- Use a shorter reaction time and monitor the reaction closely by TLC. - Quench the reaction as soon as the starting material is consumed. - Consider using a nitrating agent that operates under milder conditions.
Difficult Purification of the 6-Nitro Isomer - Similar polarity of nitro-isomers making chromatographic separation challenging.- Optimize the eluent system for column chromatography, potentially using a non-polar solvent system to enhance separation. - Fractional recrystallization from a suitable solvent may be effective if the isomers have different solubilities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one precursor?

A1: The most common approach is the intramolecular Friedel-Crafts cyclization of a suitable N-aryl-3,3-dimethylacrylamide.[2][3] This is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong Brønsted acid like polyphosphoric acid.[4][5][6][7]

Q2: How can I improve the regioselectivity of the nitration to favor the 6-nitro isomer?

A2: Achieving high regioselectivity in the nitration of activated heterocyclic systems can be challenging. Based on studies of similar systems like tetrahydroquinoline, controlling the reaction temperature and the choice of nitrating agent are crucial.[1] Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), and maintaining a low temperature (e.g., 0 °C) can often improve selectivity by reducing the formation of undesired isomers.

Q3: My reaction mixture turns dark brown or black during nitration. What does this indicate and how can I prevent it?

A3: A dark coloration often indicates decomposition of the starting material or product, or oxidative side reactions. Nitration reactions are highly exothermic, and localized overheating can lead to degradation. To prevent this, ensure efficient stirring and maintain a low temperature throughout the addition of the nitrating agent. Also, avoid excessively long reaction times.

Q4: What are the best practices for purifying the final product, 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one?

A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes. If isomeric impurities are present, column chromatography on silica gel is the recommended method. A careful selection of the eluent system, often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is necessary to achieve good separation.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. The Friedel-Crafts cyclization often uses strong Lewis acids which are corrosive and react violently with water. The nitration step involves the use of strong acids and nitrating agents, which are highly corrosive and potent oxidizers. Nitration reactions can be highly exothermic and have the potential for runaway reactions if not properly controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and maintain strict temperature control during the nitration step.

Experimental Protocols

Protocol 1: Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This protocol is a generalized procedure based on intramolecular Friedel-Crafts reactions of N-arylamides.

  • Preparation of the Precursor: Synthesize N-(p-tolyl)-3,3-dimethylacrylamide by reacting p-toluidine with 3,3-dimethylacryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Cyclization:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA).

    • Heat the PPA to 80-90°C with stirring.

    • Slowly add the N-(p-tolyl)-3,3-dimethylacrylamide to the hot PPA.

    • Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Protocol 2: Nitration to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from general procedures for the nitration of activated aromatic rings.

  • Preparation of Nitrating Agent: In a separate flask, cool acetic anhydride to 0°C in an ice bath. Slowly add fuming nitric acid dropwise with stirring, keeping the temperature below 10°C. Allow the mixture to stir at this temperature for 15 minutes to form acetyl nitrate.

  • Nitration Reaction:

    • Dissolve 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one in a suitable solvent like acetic acid or dichloromethane in a flask cooled to 0°C.

    • Slowly add the freshly prepared acetyl nitrate solution dropwise to the stirred solution of the dihydroquinolinone, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Dry the crude product under vacuum.

    • Purify the crude 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nitration start1 N-(p-tolyl)-3,3-dimethylacrylamide process1 Intramolecular Friedel-Crafts Cyclization start1->process1 reagent1 Polyphosphoric Acid reagent1->process1 product1 1,4,4-Trimethyl-3,4- dihydroquinolin-2(1H)-one process1->product1 process2 Electrophilic Aromatic Substitution product1->process2 Purified Intermediate reagent2 Acetyl Nitrate reagent2->process2 product2 1,4,4-Trimethyl-6-nitro-3,4- dihydroquinolin-2(1H)-one process2->product2

Caption: Synthetic workflow for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Synthesis? cause1 Inactive Reagents start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Side Reactions start->cause3 Yes cause4 Poor Regioselectivity (Nitration Step) start->cause4 Yes solution1 Use Fresh Reagents/ Catalyst cause1->solution1 solution2 Optimize Temperature/ Reaction Time cause2->solution2 solution3 Adjust Concentration/ Use Milder Conditions cause3->solution3 solution4 Use Milder Nitrating Agent/ Control Stoichiometry cause4->solution4

References

troubleshooting solubility issues of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one?

A1: While specific data for this compound is limited, the structure suggests several factors that may contribute to low solubility. The presence of a nitro group, a known electron-withdrawing group, can increase the crystal lattice energy, making it more difficult for solvents to break apart the solid structure.[1] Additionally, the overall planar and rigid heterocyclic structure can lead to strong intermolecular interactions, further reducing solubility in common solvents.[2][3]

Q2: In which common laboratory solvents is 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one likely to have low solubility?

A2: Based on structurally similar nitro-containing heterocyclic compounds, low solubility can be anticipated in aqueous solutions and non-polar organic solvents. For instance, related nitroindolinone derivatives have shown poor aqueous solubility.[4] It is advisable to start with small-scale solubility tests in a range of solvents with varying polarities.

Q3: Are there any recommended starting solvents for dissolving this compound?

A3: For initial attempts, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for dissolving nitro-containing heterocyclic compounds. These solvents have high dielectric constants and can disrupt the intermolecular forces of the solute. However, for biological assays, the final concentration of these solvents should be kept low to avoid cellular toxicity.

Q4: Can pH adjustment improve the solubility of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one?

A4: The structure of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one does not contain readily ionizable groups. The lactam nitrogen is generally not basic enough to be protonated under typical aqueous conditions. Therefore, pH adjustment is unlikely to significantly enhance its aqueous solubility.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and overcome solubility issues with 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Issue 1: Compound precipitates out of solution during dilution for biological assays.

This common issue arises when a stock solution (typically in DMSO) is diluted into an aqueous buffer.

Troubleshooting Workflow:

A Precipitation observed upon dilution B Decrease final concentration A->B E Successful dissolution B->E Issue resolved F Still precipitates B->F Issue persists C Optimize co-solvent percentage D Use a solubility enhancer C->D Issue persists C->E Issue resolved D->E Issue resolved F->C

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of the compound in the assay.

  • Optimize Co-solvent Concentration: Systematically test the effect of varying the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. Be mindful of the tolerance of your biological system to the co-solvent.

  • Incorporate Solubility Enhancers: Consider the use of excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) in the aqueous dilution buffer. These can encapsulate the compound and improve its apparent solubility.

Issue 2: Inability to prepare a sufficiently concentrated stock solution.

Difficulty in preparing a concentrated stock solution can hinder subsequent experiments.

Troubleshooting Workflow:

A Low solubility in initial solvent B Test alternative polar aprotic solvents (e.g., DMF, NMP) A->B E Stock solution prepared B->E Successful F Solubility remains low B->F Unsuccessful C Apply gentle heating and sonication D Prepare a salt form (if applicable) C->D Unsuccessful C->E Successful D->E Successful F->C

Caption: Workflow for preparing a concentrated stock solution.

Detailed Steps:

  • Solvent Screening: Test the solubility in a range of polar aprotic solvents beyond DMSO, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Physical Dissolution Aids: Gentle heating (e.g., to 37-40°C) and sonication in a water bath can help overcome the activation energy barrier for dissolution. Always check for compound stability at elevated temperatures.

  • Salt Formation: While not directly applicable to this specific molecule due to the lack of a strongly basic or acidic center, for analogous compounds with suitable functional groups, conversion to a salt form can dramatically increase aqueous solubility.

Quantitative Data Summary

While specific quantitative solubility data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not available in the public domain, the following table provides a general guide for expected solubility in common laboratory solvents based on the properties of similar nitro-containing heterocyclic compounds.

SolventPolarity IndexExpected SolubilityNotes
Water10.2Very LowThe nitro group and heterocyclic core contribute to poor aqueous solubility.
Methanol5.1Low to ModerateMay show some solubility, can be enhanced with heating.
Ethanol4.3Low to ModerateSimilar to methanol, but may be slightly less effective.
Acetone4.3ModerateA good starting point for non-aqueous applications.
Dichloromethane3.1Moderate to HighA common solvent for organic synthesis and purification.
Diethyl Ether2.8LowGenerally not a good solvent for this class of compounds.
Hexane0.1Very LowThe compound is too polar to dissolve in non-polar alkanes.
DMSO7.2HighExcellent solvent for creating concentrated stock solutions.
DMF6.4HighA good alternative to DMSO for stock solutions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy

This protocol provides a method to determine the kinetic solubility of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in an aqueous buffer.

Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock in DMSO C Add stock to buffer (e.g., 1:100) A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) B->C D Incubate at room temp (e.g., 2h) C->D E Filter to remove precipitate D->E F Measure absorbance of filtrate E->F G Calculate concentration using a standard curve F->G

Caption: Workflow for a kinetic solubility assay.

Methodology:

  • Prepare a Standard Curve:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a series of dilutions of the stock solution in the assay buffer (e.g., Phosphate Buffered Saline, pH 7.4) to generate a standard curve. Ensure the final DMSO concentration is consistent across all standards and is low (e.g., <1%).

    • Measure the absorbance of each standard at the compound's λmax.

    • Plot absorbance versus concentration and determine the linear regression equation.

  • Kinetic Solubility Measurement:

    • Add a small volume of the 10 mM DMSO stock solution to a larger volume of the aqueous buffer (e.g., 10 µL of stock into 990 µL of buffer for a final theoretical concentration of 100 µM).

    • Incubate the mixture at room temperature for a set period (e.g., 2 hours) with gentle agitation to allow for equilibration.

    • Filter the suspension through a 0.45 µm filter to remove any precipitated compound.

    • Measure the absorbance of the clear filtrate at the λmax.

    • Calculate the concentration of the dissolved compound using the standard curve equation. This concentration represents the kinetic solubility.

Protocol 2: Co-solvent Titration for Solubility Enhancement

This protocol helps to determine the minimum amount of a co-solvent required to maintain the compound in solution at a desired concentration.

Methodology:

  • Prepare a high-concentration stock solution of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in a strong organic solvent (e.g., 50 mM in DMSO).

  • In a series of microcentrifuge tubes, prepare your aqueous buffer.

  • Spike the buffer in each tube with the stock solution to achieve the desired final concentration of the compound.

  • To each tube, add a different, increasing percentage of a co-solvent (e.g., DMSO, ethanol, or a mixture) ranging from 1% to 20% (v/v).

  • Vortex each tube and allow it to equilibrate at room temperature for 1-2 hours.

  • Visually inspect each tube for precipitation. The lowest percentage of co-solvent that results in a clear solution is the minimum required for that compound concentration. For more quantitative results, the samples can be centrifuged, and the supernatant analyzed by UV-Vis or HPLC.

References

Technical Support Center: Optimizing Nitration of Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of dihydroquinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the nitration of dihydroquinolinones?

A1: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is the active species in the electrophilic aromatic substitution reaction.[1][2] Alternative nitrating agents that offer milder conditions or different selectivity profiles include:

  • Fuming nitric acid: Can be used for less reactive substrates.

  • Acetyl nitrate (prepared from nitric acid and acetic anhydride): A milder reagent that can sometimes improve regioselectivity.

  • Copper (II) nitrate in acetic anhydride: Another milder alternative.[3]

  • Solid NaNO₃ in H₂SO₄: This mixture generates anhydrous HNO₃/H₂SO₄ in situ.[3]

Q2: Where does the nitro group typically add to the dihydroquinolinone ring?

A2: The position of nitration on the dihydroquinolinone ring is influenced by the electronic effects of the substituents on the aromatic portion of the molecule. For an unsubstituted 2,3-dihydroquinolin-4-one, the aromatic ring is activated by the amino group (via its lone pair) and deactivated by the carbonyl group. Nitration is generally directed to the positions ortho and para to the activating amino group. Therefore, the primary products are typically 6-nitro- and 8-nitro-2,3-dihydroquinolin-4-ones.[4] The exact ratio of these isomers can be influenced by the reaction conditions.

Q3: How can I control the regioselectivity of the nitration?

A3: Controlling regioselectivity can be challenging. Here are some strategies:

  • Protecting the Nitrogen: The amino group of the dihydroquinolinone can be protonated under the strongly acidic conditions of nitration, which deactivates the ring.[5] Protecting the nitrogen with a suitable group (e.g., acetyl) can modulate the directing effect and improve selectivity.[5]

  • Temperature Control: Lowering the reaction temperature often enhances the selectivity for a single isomer by favoring the kinetically controlled product.

  • Choice of Nitrating Agent: Milder nitrating agents may offer better regioselectivity compared to the harsh conditions of mixed acids.

Q4: What are the key safety precautions to take during nitration reactions?

A4: Nitration reactions are highly exothermic and require strict safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform all nitration reactions in a well-ventilated fume hood.

  • Slow Addition: Add the nitrating agent slowly and in portions to the substrate solution, while carefully monitoring the temperature.

  • Cooling Bath: Use an ice bath or other cooling system to maintain the desired reaction temperature and to control any exotherms.

  • Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice. This should also be done in a fume hood.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Deactivation of the aromatic ring due to protonation of the nitrogen under strongly acidic conditions.[5] 2. Insufficiently reactive nitrating agent. 3. Reaction temperature is too low.1. Protect the nitrogen atom with an appropriate protecting group (e.g., acetyl) before nitration.[5] 2. Use a stronger nitrating agent (e.g., fuming nitric acid or oleum).[6] 3. Gradually increase the reaction temperature, but monitor closely for side reactions.
Formation of Multiple Products/Isomers 1. High reaction temperature leading to a mixture of kinetic and thermodynamic products. 2. Lack of regiochemical control.1. Maintain a low and consistent reaction temperature (e.g., 0-5 °C). 2. Experiment with different nitrating agents that may offer better selectivity. 3. Consider using a protecting group on the nitrogen to influence the directing effect.[5]
Dinitration or Over-nitration 1. Reaction time is too long. 2. Excess of nitrating agent. 3. High reaction temperature.1. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the desired product is formed. 2. Use a stoichiometric amount of the nitrating agent. 3. Maintain a low reaction temperature throughout the experiment.
Charring or Tar Formation 1. Reaction temperature is too high, causing decomposition. 2. The concentration of sulfuric acid is too high, leading to oxidative side reactions.1. Ensure efficient cooling and slow addition of the nitrating agent. 2. Use a less concentrated sulfuric acid solution or consider a different solvent system if possible.
Product is Difficult to Isolate 1. The product is soluble in the aqueous workup solution. 2. Formation of an emulsion during extraction.1. After quenching on ice, carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the product. 2. Use a different extraction solvent or add brine to help break the emulsion.

Experimental Protocols

General Protocol for the Nitration of N-Acetyl-2,3-dihydroquinolin-4-one

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add a stoichiometric amount of concentrated nitric acid to a cooled (0 °C) solution of concentrated sulfuric acid. Keep this mixture in an ice bath.

  • Reaction Setup: Dissolve the N-acetyl-2,3-dihydroquinolin-4-one in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask to 0 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the dihydroquinolinone, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Isolation: The product may precipitate out of the solution upon quenching and neutralization. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0°C) C Slowly Add Nitrating Mixture to Substrate (≤ 5°C) A->C B Dissolve Dihydroquinolinone in H₂SO₄ at 0°C B->C D Monitor by TLC C->D E Quench on Ice D->E Reaction Complete F Neutralize & Precipitate E->F G Filter or Extract F->G H Recrystallization or Column Chromatography G->H

Caption: A typical experimental workflow for the nitration of dihydroquinolinones.

Logical Relationship in Troubleshooting Low Conversion

G A Low Conversion B Ring Deactivation (N-protonation) A->B C Insufficient Reagent Reactivity A->C D Low Temperature A->D E Protect Nitrogen B->E F Use Stronger Nitrating Agent C->F G Increase Temperature D->G

Caption: Troubleshooting logic for addressing low conversion in nitration reactions.

References

common side products in the synthesis of substituted quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate common challenges in the synthesis of substituted quinolinones. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic procedures like the Friedländer, Conrad-Limpach, and Knorr syntheses.

Troubleshooting Guide

This guide addresses common problems observed during quinolinone synthesis experiments in a practical question-and-answer format.

Problem 1: The reaction yield is very low, or no product is formed.

Q: My quinolinone synthesis is resulting in a very low yield or has failed completely. What are the common causes?

A: Low yields in quinolinone syntheses often stem from several critical factors that can be systematically investigated:

  • Suboptimal Temperature: Many quinolinone cyclizations, particularly the Conrad-Limpach and Friedländer syntheses, require significant heat to overcome the activation energy for the cyclodehydration step.[1][2] Conversely, excessive temperatures can lead to the decomposition of starting materials or the desired product, often resulting in tar formation.[3]

  • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and highly dependent on the specific substrates. An unsuitable catalyst may fail to promote the key condensation or cyclization steps or may encourage competing side reactions.[3][4]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For example, anilines with strong electron-withdrawing groups can be deactivated, making the electrophilic aromatic substitution step more difficult.[5]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the catalyst or shift equilibria unfavorably. Using anhydrous reagents and solvents is often beneficial.[3]

Problem 2: The reaction mixture has turned into a thick, dark tar.

Q: My reaction has produced an intractable tar, making product isolation impossible. What leads to this, and how can it be prevented?

A: Tar formation is a frequent issue, especially in syntheses requiring harsh conditions (strong acids/bases, high heat).[6]

  • Primary Cause: The most common cause is the acid- or base-catalyzed self-condensation or polymerization of the carbonyl-containing starting materials (aldehydes or ketones).[6][7] This is particularly prevalent in reactions like the Skraup or Doebner-von Miller syntheses.

  • Preventative Measures:

    • Control Temperature: Avoid excessive heating. Run test reactions at lower temperatures to find the minimum required for product formation.

    • Slow Addition: Add the catalyst or one of the reactants slowly to control the reaction rate and exotherms.

    • Optimize Catalyst Loading: Use the minimum effective amount of catalyst, as excess can promote polymerization.

    • Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or mineral oil can help maintain a consistent temperature and prevent localized overheating, which was shown to improve yields in the Conrad-Limpach synthesis.[1]

Problem 3: My characterization (NMR/LC-MS) shows a mixture of isomers.

Q: I've isolated a product, but it appears to be a mixture of two or more regioisomers. Why does this happen?

A: The formation of regioisomers is a well-documented challenge, particularly in the Friedländer and Combes syntheses when using unsymmetrical ketones or β-diketones.[8][9]

  • Cause: When an unsymmetrical ketone (e.g., 2-pentanone) reacts with a 2-aminoaryl aldehyde/ketone, the initial condensation can occur on either side of the carbonyl group (at the α or α' position), leading to two different quinoline products.[9]

  • Control Strategies:

    • Catalyst Choice: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[4][10]

    • Substrate Modification: If possible, modify the starting materials. Introducing bulky substituents can sterically hinder reaction at one position, favoring the formation of the less hindered product.[8] Another strategy involves placing a directing group, such as a phosphoryl group, on the α-carbon of the ketone.[10]

    • Reaction Conditions: Systematically varying the solvent and temperature can help identify conditions that maximize the formation of the desired isomer.[8][10]

Side Product Summary

The table below summarizes common side products encountered in the three primary quinolinone synthesis routes, their causes, and suggested solutions.

Synthetic RouteCommon Side Product(s)Potential Cause(s)Prevention & Mitigation Strategies
Friedländer Synthesis Regioisomers Use of unsymmetrical ketones allows for condensation at two different α-positions.[8][9]Use a symmetrical ketone; modify substrate sterics; optimize catalyst and solvent.[10]
Aldol self-condensation products Strong basic or acidic conditions promoting the reaction of the α-methylene ketone with itself.[4]Lower reaction temperature; use milder catalysts; add ketone slowly to the reaction mixture.
Conrad-Limpach Synthesis Uncyclized β-aminoacrylate intermediate Insufficient temperature for the thermal cyclization step (~250 °C is often required).[1]Use a high-boiling inert solvent (e.g., mineral oil, Dowtherm A) to ensure a sufficiently high and stable reaction temperature.[1]
2-Quinolone isomer (Knorr product) Reaction of the aniline at the ester carbonyl (thermodynamic pathway) instead of the ketone carbonyl (kinetic pathway).[11][12]Maintain lower reaction temperatures during the initial condensation step to favor the kinetic 4-quinolone product.[11]
Knorr Synthesis 4-Quinolone isomer (Conrad-Limpach product) Insufficient acid catalyst concentration can favor a competing fragmentation-recombination pathway.[13]Use a large excess of a strong dehydrating acid like polyphosphoric acid (PPA) or triflic acid to favor the 2-quinolone.[13]
Starting materials (β-ketoanilide) Incomplete cyclization due to low temperature or insufficient acid strength.Ensure reaction temperature is adequate (often >100 °C) and use a strong acid catalyst.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanistic difference that leads to 2-quinolinones in the Knorr synthesis versus 4-quinolinones in the Conrad-Limpach synthesis?

A: The difference arises from the initial reaction between the aniline and the β-ketoester.

  • Conrad-Limpach (4-Quinolones): This synthesis is typically run at lower initial temperatures (kinetic control), where the more reactive ketone carbonyl of the β-ketoester is attacked by the aniline. Subsequent thermal cyclization yields the 4-quinolone.[1][11][12]

  • Knorr (2-Quinolones): This pathway starts by forming a β-ketoanilide, which involves the aniline attacking the less reactive ester carbonyl. This anilide is then cyclized under strong acidic conditions at high temperatures to form the 2-quinolone.[11][13][15]

Q2: How can I effectively purify my substituted quinolinone?

A: Purification strategies depend heavily on the physical properties of your product and the impurities present.

  • Recrystallization: If your product is a solid with good crystallinity, this is an excellent method for removing soluble impurities and unreacted starting materials.

  • Column Chromatography: This is a versatile method for separating the desired product from side products with different polarities, such as regioisomers or condensation byproducts.[10][16]

  • Acid-Base Extraction: Since the quinoline/quinolinone core is basic, you can often dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution to protonate and extract the product, then basify the aqueous layer and re-extract the purified product into an organic solvent.

  • Steam Distillation: For volatile quinolines, this classical method is very effective at separating the product from non-volatile tars and inorganic salts.[3]

Q3: Can modern synthetic methods offer better control over side product formation?

A: Yes, significant progress has been made. Transition metal-catalyzed methods, such as C-H functionalization, offer powerful and highly regioselective routes to substituted quinolines that can bypass the challenges of classical named reactions.[8][17] Additionally, photocatalytic methods and reactions employing ionic liquids or microwave irradiation have been developed to improve yields, reduce reaction times, and enhance selectivity under milder conditions.[7][18]

Diagrams and Workflows

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting a problematic quinolinone synthesis.

G start Problem Identified (e.g., Low Yield, Impure Product) check_sm Step 1: Verify Starting Materials - Purity (NMR, GC) - Anhydrous? start->check_sm check_cond Step 2: Review Reaction Conditions - Temperature correct? - Correct catalyst & loading? - Anhydrous solvent? check_sm->check_cond Reagents OK sm_issue Outcome: Reagent Issue check_sm->sm_issue Purity/Water Issue analyze Step 3: Analyze Crude Mixture (LC-MS, crude NMR) check_cond->analyze Setup Correct cond_issue Outcome: Conditions Issue check_cond->cond_issue Deviation Found interp Interpret Analytical Data analyze->interp solve_sm Solution: - Purify/replace reagents - Dry solvents/reagents sm_issue->solve_sm solve_cond Solution: - Adjust temperature - Screen catalysts - Increase reaction time cond_issue->solve_cond isomers Isomers Detected? interp->isomers tar Tar/Polymerization? interp->tar incomplete Incomplete Reaction? interp->incomplete solve_isomers Solution: - Modify substrate (sterics) - Screen catalysts/solvents isomers->solve_isomers Yes solve_tar Solution: - Lower temperature - Reduce catalyst loading - Slow reagent addition tar->solve_tar Yes incomplete->solve_cond Yes

Caption: A flowchart for diagnosing and solving common issues in quinolinone synthesis.

Friedländer Synthesis: Main Pathway vs. Side Reactions

This diagram illustrates the mechanism of the Friedländer synthesis, highlighting where critical side reactions can occur.

G cluster_start Starting Materials cluster_side Side Reaction cluster_end Products ketone Unsymmetrical Ketone (R-CH2-CO-CH3) self_cond Aldol Self-Condensation (Tar/Polymer Formation) ketone->self_cond [Base/Acid] Self-Reaction aldol_A Aldol Adduct A (Attack at CH3) ketone->aldol_A Pathway A (Less Hindered) aldol_B Aldol Adduct B (Attack at R-CH2) ketone->aldol_B Pathway B (More Hindered) amine 2-Aminoaryl Ketone amine->aldol_A Pathway A (Less Hindered) amine->aldol_B Pathway B (More Hindered) product_A Product A (Regioisomer 1) aldol_A->product_A Cyclodehydration product_B Product B (Regioisomer 2) aldol_B->product_B Cyclodehydration

Caption: Divergent pathways in the Friedländer synthesis leading to regioisomers or side products.

Key Experimental Protocol: General Friedländer Synthesis

This protocol provides a general methodology for the synthesis of a substituted quinoline from a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.[10]

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 equiv)

  • Carbonyl compound with α-methylene group (1.1 - 1.5 equiv)

  • Catalyst (e.g., KOH, p-toluenesulfonic acid, 10-20 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound.

  • Solvent/Catalyst Addition: If using a solvent, add it to the flask. Add the appropriate acid or base catalyst to the mixture.[4]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete (as judged by consumption of the limiting starting material), cool the mixture to room temperature.

  • Isolation:

    • If the product precipitates upon cooling, isolate it by filtration and wash the solid with a cold solvent (e.g., cold ethanol or diethyl ether).

    • If the product remains in solution, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and/or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[10] Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

References

Technical Support Center: Stability of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not currently available in published literature. The following information is based on the chemical properties of its core structures—a nitroaromatic compound and a dihydroquinolinone (a type of lactam)—and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in aqueous solution?

A1: Based on its structure, the two most probable degradation pathways are:

  • Photodegradation: The nitroaromatic moiety is susceptible to degradation upon exposure to UV or visible light. This can lead to the formation of colored degradants and a decrease in potency.[1][2]

  • Hydrolysis: The cyclic amide (lactam) ring in the dihydroquinolinone structure can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would result in the opening of the ring to form an amino acid derivative.

Q2: My aqueous solution of the compound is turning yellow after being on the benchtop. What is the likely cause?

A2: The development of a yellow color is a common indicator of the degradation of nitroaromatic compounds, particularly through photolytic pathways.[1] To confirm this, you should prepare a fresh solution and protect it from light. If the light-protected solution remains colorless, photodegradation is the likely cause. It is recommended to work with this compound under amber lighting or in light-blocking containers.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: While specific data is unavailable, it can be inferred that the compound will be most stable at a neutral pH.

  • Acidic conditions: Strong acids can catalyze the hydrolysis of the lactam ring.[3]

  • Basic conditions: Strong bases can also promote lactam hydrolysis. Additionally, highly alkaline conditions can sometimes lead to reactions involving the nitro group.[4]

Q4: Is the compound susceptible to oxidation?

A4: The nitroaromatic group is generally resistant to oxidation due to its electron-withdrawing nature.[5] However, advanced oxidation processes, such as those involving hydroxyl radicals (e.g., Fenton's reagent or UV/H2O2), can degrade the molecule.[6][7] For typical experimental conditions, oxidation by atmospheric oxygen is expected to be slow.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency over a short time in solution. PhotodegradationStore solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Appearance of new peaks in HPLC analysis after incubation at low or high pH. Acid or base-catalyzed hydrolysisMaintain aqueous solutions at a neutral pH (around 6-8). Use buffers if necessary for the experimental conditions and analyze the stability in those buffers.
Inconsistent results between experiments. Degradation of stock solutionsPrepare fresh stock solutions for each experiment. If storing stock solutions, do so at low temperatures (e.g., -20°C) and protected from light. Qualify the stability of stock solutions over time.
Precipitation of the compound from the aqueous solution. Poor solubilityVerify the aqueous solubility of the compound. Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with the experimental system. Ensure the pH of the solution does not significantly alter solubility.

Data Presentation: Hypothetical Forced Degradation Study Results

The following table represents hypothetical data from a forced degradation study on 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one to illustrate potential stability characteristics.

Condition Duration Assay (% Remaining) Appearance of Solution Major Degradant Peak (RRT)
0.1 M HCl 24 hours92.5%Colorless0.85 (Hydrolysis product)
0.1 M NaOH 24 hours89.1%Faint Yellow0.85 (Hydrolysis product)
5% H2O2 24 hours98.2%ColorlessMinor peaks
Heat (60°C) 48 hours99.1%ColorlessNo significant degradants
Light (ICH Option 2) 8 hours75.4%Yellow1.15 (Photodegradant 1), 1.28 (Photodegradant 2)

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9]

1. Objective: To identify potential degradation pathways and products of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one under various stress conditions.

2. Materials:

  • 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • pH meter, validated HPLC method, photostability chamber, oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 5% H2O2. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound and a solution (in a neutral buffer) at 60°C for 48 hours.

  • Photostability: Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze for the appearance of new peaks and the loss of the main compound peak.

Visualizations

Logical Workflow for Stability Testing

StabilityWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Compound Structure and Properties B Review Literature for Related Compounds A->B C Develop Stability- Indicating HPLC Method B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze Samples at Time Points D->E F Identify Degradation Pathways E->F G Characterize Major Degradants (if necessary) F->G H Summarize Data and Propose Storage Conditions F->H

Caption: A logical workflow for assessing the stability of a new chemical entity.

Hypothetical Degradation Pathways

DegradationPathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis Compound 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Photo_Products Various Photolytic Products (e.g., reduction of nitro group, ring modifications) Compound->Photo_Products Light (UV/Vis) Hydrolysis_Product Ring-Opened Amino Acid Derivative Compound->Hydrolysis_Product Strong Acid or Base

Caption: Potential degradation pathways for the target compound.

References

how to prevent degradation of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the degradation of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one?

A1: The primary factors contributing to the degradation of this compound are expected to be exposure to light (photodegradation), strong oxidizing agents, high temperatures, and potentially extreme pH conditions (hydrolysis). Given its structural similarity to other nitroaromatic and quinolinone compounds, these are the most probable degradation triggers.

Q2: How can I detect and quantify the degradation of my compound?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity of your compound and detecting degradation products. Developing a stability-indicating HPLC method that separates the parent compound from its potential degradants is crucial. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

Q3: What are the likely degradation products?

A3: Based on the degradation pathways of similar compounds, potential degradation products could include the corresponding quinolin-2(1H)-one (aromatization product), hydroxylated derivatives, and products resulting from the reduction of the nitro group to an amino group.[1][2]

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents, as they can promote the oxidative aromatization of the dihydroquinolinone ring.[1] Also, be cautious with reagents that can generate hydroxyl radicals, such as Fenton's reagent (H₂O₂ and Fe²⁺), especially under UV light, as these are known to degrade nitroaromatic compounds.[3][4]

Troubleshooting Guides

Issue 1: Loss of compound purity over a short period in solution.
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Store solutions in amber vials or protect them from light. Conduct experiments under subdued lighting conditions.Reduced rate of degradation.
Solvent-Induced Degradation Prepare fresh solutions before use. If storing solutions, use aprotic solvents and store at low temperatures (-20°C or -80°C). Perform a small-scale solvent stability study with your intended solvents.Identification of a stable solvent system and storage conditions.
Oxidation Degas solvents to remove dissolved oxygen. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your experimental setup.Improved stability of the compound in solution.
Issue 2: Unexpected results or loss of activity in biological assays.
Possible Cause Troubleshooting Step Expected Outcome
Degradation in Assay Buffer Check the pH and composition of your assay buffer. Perform a stability test of the compound in the buffer under assay conditions (e.g., 37°C for a specific duration).Determine if the buffer is causing degradation and if buffer modification is needed.
Interaction with Assay Components Investigate potential interactions with other components in your assay, such as reducing agents (e.g., DTT) that could reduce the nitro group, or metal ions that could catalyze degradation.Identification of incompatible assay components.
Cellular Metabolism/Degradation If using cell-based assays, consider that the compound may be metabolized by cellular enzymes. Analyze cell lysates and supernatant for the parent compound and potential metabolites.Understanding the metabolic fate of the compound in your assay system.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

Objective: To determine the stability of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in a given solvent under specific storage conditions.

Methodology:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Aliquot the solution into multiple amber HPLC vials.

  • Store the vials under different conditions (e.g., room temperature/light, room temperature/dark, 4°C, -20°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze one vial from each condition by a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound relative to the initial time point.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products.

Methodology:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 105°C) for 24 hours.

  • Analyze all samples by HPLC-MS to identify and characterize any degradation products formed.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific experimental data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not publicly available. This data is based on the general behavior of structurally related compounds.

Table 1: Hypothetical Stability of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in Solution at 25°C

SolventStorage Condition% Remaining after 24h% Remaining after 72h
AcetonitrileAmber Vial99.598.2
AcetonitrileClear Vial (Ambient Light)92.185.4
MethanolAmber Vial98.897.0
DMSOAmber Vial99.899.1
Aqueous Buffer (pH 7.4)Amber Vial97.592.3

Table 2: Hypothetical Forced Degradation Results

Condition% DegradationMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h< 5%-
0.1 M NaOH, 60°C, 24h~15%Hydrolyzed ring products
3% H₂O₂, RT, 24h~40%Aromatized quinolinone, hydroxylated species
UV Light (365 nm), 24h~60%Photodegradation products (e.g., nitrophenol-like structures)

Visualizations

Degradation_Pathways Compound 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one Aromatized Aromatized Product (Quinolin-2(1H)-one) Compound->Aromatized Oxidation Hydroxylated Hydroxylated Products Compound->Hydroxylated Oxidation (e.g., HO•) Reduced Reduced Nitro Group (Amino-derivative) Compound->Reduced Reduction (e.g., DTT, cellular enzymes) Photoproducts Photodegradation Products Compound->Photoproducts UV/Sunlight

Caption: Potential degradation pathways for the target compound.

Experimental_Workflow start Experiment Start prep Prepare Fresh Solution start->prep run_exp Run Experiment prep->run_exp analyze Analyze Samples (HPLC) run_exp->analyze results Unexpected Results? analyze->results troubleshoot Troubleshoot Degradation results->troubleshoot Yes stable Results OK results->stable No stability_study Conduct Stability Study (see Protocol 1 & 2) troubleshoot->stability_study modify Modify Experimental Conditions (e.g., light protection, antioxidants) stability_study->modify modify->prep

Caption: Workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Purification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one?

A1: The most common impurities arise from the nitration of the precursor, 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. These can include:

  • Isomeric byproducts: Nitration of the aromatic ring can potentially lead to the formation of other nitro-isomers (e.g., 8-nitro or 7-nitro derivatives) in addition to the desired 6-nitro product. The regioselectivity of the nitration reaction is highly dependent on the reaction conditions.

  • Unreacted starting material: Incomplete nitration will result in the presence of the starting material, 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

  • Di-nitrated products: Under harsh nitration conditions, the introduction of a second nitro group onto the aromatic ring is possible, leading to di-nitro impurities.

  • Degradation products: The quinolinone ring system can be sensitive to strongly acidic and oxidative conditions used in nitration, potentially leading to degradation products.

Q2: What are the recommended general strategies for purifying crude 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one?

A2: The two primary purification techniques for this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired 6-nitro isomer from other isomers and impurities with different polarities. Silica gel is the recommended stationary phase, and a gradient elution with a solvent system like hexane-ethyl acetate is typically employed.

  • Recrystallization: This technique is useful for removing smaller amounts of impurities and for obtaining a highly crystalline final product. The choice of solvent is critical and should be determined based on the solubility of the target compound. Alcoholic solvents are often a good starting point for nitro-aromatic compounds.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A suitable mobile phase for TLC analysis of quinoline derivatives is a mixture of ethyl acetate and hexanes.

Troubleshooting Guides

This section addresses common problems encountered during the purification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in a question-and-answer format.

Problem: My column chromatography separation is poor, and the fractions are still impure.

  • Question: What could be the reasons for the co-elution of my desired product with impurities?

    • Answer:

      • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components. If the spots on the TLC are too close together (similar Rf values), you need to screen for a different solvent system. Try varying the ratio of hexane to ethyl acetate or explore other solvent systems like dichloromethane/methanol.

      • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. For silica gel chromatography, a general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.

      • Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly.

      • Sample Insolubility: If the crude sample is not fully dissolved in the loading solvent, it can precipitate on top of the column, leading to streaking and poor separation.

Problem: I am having difficulty recrystallizing my compound.

  • Question: My compound either does not dissolve in the hot solvent or does not crystallize upon cooling. What should I do?

    • Answer:

      • Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. You may need to perform a systematic solvent screen with small amounts of your compound in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) to find a suitable one. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective. For nitro-aromatic compounds, alcoholic solvents are a good starting point.[1]

      • Insufficient Solvent: If the compound does not dissolve even when the solvent is boiling, you may need to add more solvent. Add the solvent in small portions until the compound just dissolves.

      • Solution Not Saturated: If no crystals form upon cooling, the solution may not be saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the pure compound, or by slowly evaporating some of the solvent to increase the concentration.

      • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or an amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: My purified compound still shows impurities by TLC or other analytical methods.

  • Question: I have already performed one round of purification. What are my next steps?

    • Answer:

      • Repeat the Purification: It is common to perform multiple purification steps to achieve high purity. You can repeat the column chromatography, perhaps with a shallower solvent gradient, or perform a recrystallization after the column.

      • Consider a Different Purification Technique: If one method is not effective, try another. For example, if column chromatography did not remove a closely eluting impurity, recrystallization might be more successful if the impurity has a different solubility profile.

      • Characterize the Impurity: If possible, try to identify the persistent impurity. Knowing its structure can provide clues on how to best remove it (e.g., an acidic or basic impurity might be removed with an acid-base extraction).

Quantitative Data

ParameterMethodRecommended Conditions/ValueReference
TLC Mobile Phase Silica Gel TLC10-50% Ethyl acetate in Hexanes (starting point)[2]
Column Chromatography Stationary Phase -Silica Gel (100-200 mesh)[3]
Column Chromatography Mobile Phase Gradient ElutionHexane/Ethyl Acetate[3]
Recrystallization Solvents (General for Nitro-Aromatic Compounds) -Alcoholic solvents (e.g., Ethanol, Methanol)[1]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a pre-coated silica gel TLC plate. With a pencil, gently draw a starting line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate in hexane). The solvent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect small fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the compound dissolves completely, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow Crude Crude 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one TLC1 TLC Analysis Crude->TLC1 Column Column Chromatography (Silica Gel, Hexane/EtOAc) TLC1->Column Optimize Conditions Fractions Collect Fractions Column->Fractions TLC2 TLC Analysis of Fractions Fractions->TLC2 Combine Combine Pure Fractions TLC2->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Solid Purified Solid Evaporate->Pure_Solid Recrystallize Recrystallization Pure_Solid->Recrystallize Optional Final Polishing Final_Product Final Purified Product Pure_Solid->Final_Product Crystals Pure Crystals Recrystallize->Crystals Crystals->Final_Product

Caption: General workflow for the purification of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting_Decision_Tree Start Purification Issue? Column_Issue Poor Column Separation? Start->Column_Issue Recrystallization_Issue Recrystallization Failure? Start->Recrystallization_Issue Impure_Product Product Still Impure? Start->Impure_Product Solvent_System Check Solvent System (TLC Optimization) Column_Issue->Solvent_System Co-elution Overloading Reduce Sample Load Column_Issue->Overloading Broad Peaks Packing Repack Column Column_Issue->Packing Streaking Solvent_Screen Perform Solvent Screen Recrystallization_Issue->Solvent_Screen No Dissolution / No Crystals Induce_Crystallization Induce Crystallization (Scratch, Seed, Evaporate) Recrystallization_Issue->Induce_Crystallization No Crystals on Cooling Slow_Cooling Ensure Slow Cooling Recrystallization_Issue->Slow_Cooling Oiling Out Repeat_Purification Repeat Purification Step (e.g., shallower gradient) Impure_Product->Repeat_Purification Change_Method Switch Purification Method (Column -> Recrystallization or vice versa) Impure_Product->Change_Method Characterize_Impurity Identify Impurity for Targeted Removal Impure_Product->Characterize_Impurity

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Minimizing Background Fluorescence of Quinolinone Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and ensure the accuracy and sensitivity of your assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my assay?

High background fluorescence can originate from multiple sources, obscuring the true signal and reducing assay sensitivity.[1][2] The main contributors can be categorized as follows:

  • Compound Autofluorescence: The quinolinone compound itself may be intrinsically fluorescent, emitting light upon excitation.[3] The quinoline scaffold, an aromatic heterocyclic ring system, is known to exhibit fluorescence.[3]

  • Assay Reagents and Buffers: Components within your assay buffer or media can be intrinsically fluorescent.[1] Common culprits include phenol red, riboflavin, and aromatic amino acids found in fetal bovine serum (FBS).[1]

  • Cellular Autofluorescence: In cell-based assays, endogenous molecules such as NADH, flavins, collagen, and elastin can create significant background, particularly in the blue-to-green emission range.[4][5][6][7][8]

  • Labware: The choice of microplates and other plastic consumables can significantly impact background fluorescence.[1][5] Standard clear or white plastic plates can contribute to signal bleed-through and scattering.[1][9]

  • Instrumentation: Incorrect settings on the fluorescence reader, such as an overly high photomultiplier tube (PMT) gain, can amplify background noise along with the specific signal.[1]

Q2: How can I determine if my quinolinone compound is autofluorescent?

The most direct method is to measure the fluorescence of your compound in the absence of any other assay components.[3] This can be done using a plate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and measuring the emission across a range of wavelengths, you can determine if the compound itself is contributing to the signal.[3]

Q3: My quinolinone compound is fluorescent. How can I correct for this interference?

If your quinolinone compound is intrinsically fluorescent, it will artificially inflate the assay signal. Here are several strategies to address this:

  • Background Subtraction: A common method is to run a parallel control plate containing the quinolinone compound in the assay buffer without the enzyme or cells. The fluorescence from this control can then be subtracted from the experimental wells.[1]

  • Switch to Red-Shifted Fluorophores: Quinolinone autofluorescence is often strongest in the blue-green region of the spectrum.[3] If your assay allows, switch to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) to minimize spectral overlap.[3]

  • Time-Resolved Fluorescence (TRF): TRF assays can help to reduce interference from short-lived background fluorescence from quinolinone compounds and other sources.[10]

  • Orthogonal Assays: Validate your findings using an orthogonal assay that employs a different detection method, such as luminescence or absorbance, which is not susceptible to fluorescence interference.[11]

Q4: What is fluorescence quenching and how can I identify it?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can be caused by a variety of molecular interactions with the quencher molecule. If your quinolinone compound is a quencher, it can lead to false-positive results in inhibitor screens. To test for quenching, you can add your compound to a solution of the free fluorophore (the product of your enzymatic reaction) and measure for a decrease in fluorescence.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating sources of background fluorescence in your assays involving quinolinone compounds.

Guide 1: High Background in "No-Enzyme" or "No-Cell" Controls

A high signal in your negative control wells points to a source of fluorescence that is independent of your specific biological reaction.[1]

Potential Cause Recommended Solution
Intrinsic fluorescence of the quinolinone compound Run a parallel control plate with the compound and buffer only; subtract this signal from the assay data.[1]
Contaminated buffer, water, or solvents Use high-purity, sterile-filtered reagents. Test each component individually for fluorescence.[1]
Spontaneous substrate degradation Prepare the substrate fresh before each experiment and protect it from light. Test for spontaneous hydrolysis by incubating the substrate in the assay buffer and measuring fluorescence over time.[1]
High fluorescence from plastic microplates Use black, opaque microplates to minimize background and well-to-well crosstalk.[1][9]
Guide 2: High Background in Cell-Based Assays

High background in cell-based assays can be due to cellular autofluorescence or components of the cell culture medium.

Potential Cause Recommended Solution
Cellular autofluorescence (e.g., from NADH, flavins) Wash cells with PBS before adding reagents. Use phenol red-free media for the assay.[1] If possible, switch to fluorophores with excitation and emission in the red or far-red spectrum to avoid the typical blue-green autofluorescence.[12]
Fluorescence from media components (e.g., phenol red, FBS) Use phenol red-free media.[1][5] Reduce the concentration of FBS in the staining buffer or replace it with a different protein source like bovine serum albumin (BSA).[13]
Dead cells and debris Remove dead cells, which are more autofluorescent, by low-speed centrifugation or using a Ficoll gradient. Include a viability dye to gate out dead cells during analysis.[13]
Aldehyde-induced fluorescence from fixation Use an organic solvent like ice-cold methanol for fixation instead of aldehydes (e.g., formaldehyde, glutaraldehyde).[5][13] If aldehyde fixation is necessary, treat samples with a reducing agent like sodium borohydride.[5][13]

Quantitative Data Summary

Table 1: Common Endogenous Autofluorescent Species

Molecule Excitation (nm) Emission (nm) Location
Collagen 270390Extracellular matrix[4]
Elastin 355-488350-550Extracellular matrix[5][14]
Flavins (FAD) 380-490520-560Mitochondria[4]
Lipofuscin 345-490460-670Lysosomes, Cytosol[4]
NADH 355-488350-550Mitochondria, Cytoplasm[4][5][14]
Tryptophan ~280~350Proteins[6]

Table 2: Photophysical Properties of Select Quinoline Scaffolds

Quinoline Derivative Absorption Maxima (nm) Emission Maxima (nm) Notes
Quinoline-fused dihydro/spiro-quinazolinones250-280 (π-π), 330-380 (n-π)367-380In methanol[15]
General Quinoline Derivatives280, 350 (π-π, n-π)-In polar solvents[16]
Isoquinoline (protonated)328-In DCM with acid[17]

Note: The photophysical properties of specific quinolinone compounds can vary significantly based on their substitution patterns and the solvent environment.

Experimental Protocols

Protocol 1: Correcting for Quinolinone Compound Autofluorescence

  • Plate Setup: On a black, opaque 96-well plate, designate wells for your full assay and a parallel set of control wells.

  • Control Well Preparation: To the control wells, add the assay buffer and your quinolinone compound at the same concentrations as in the experimental wells. Do not add the enzyme, cells, or substrate.

  • Experimental Well Preparation: To the experimental wells, add all assay components, including the quinolinone compound.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Fluorescence Measurement: Read the fluorescence of the entire plate using the same instrument settings (excitation/emission wavelengths, gain).

  • Data Analysis: For each concentration of the quinolinone compound, subtract the average fluorescence intensity of the corresponding control wells from the fluorescence intensity of the experimental wells.

Protocol 2: General Workflow for Minimizing Background Fluorescence

This protocol outlines a systematic approach to identifying and reducing various sources of background fluorescence.

experimental_workflow Workflow for Minimizing Background Fluorescence cluster_preparation Assay Preparation cluster_controls Control Experiments cluster_optimization Assay Optimization cluster_analysis Data Analysis A Select black, opaque microplates B Use high-purity reagents and solvents A->B C Prepare fresh substrate solution B->C D Run 'no-enzyme'/'no-cell' controls C->D E Run 'compound-only' controls C->E F Run 'unstained cells' control (for cell-based assays) C->F J Subtract appropriate background controls D->J E->J F->J G Optimize instrument settings (e.g., PMT gain) H Consider red-shifted fluorophores G->H I Optimize cell washing and fixation methods H->I I->J

Caption: A systematic workflow for minimizing background fluorescence in assays.

Signaling Pathways and Logical Relationships

Diagram 1: Decision Tree for Troubleshooting High Background Fluorescence

This decision tree provides a logical approach to diagnosing the source of high background fluorescence.

troubleshooting_tree Troubleshooting High Background Fluorescence Start High Background Fluorescence Observed Q1 Is the background high in 'no-enzyme'/'no-cell' controls? Start->Q1 A1_Yes Source is non-biological (reagents, compound, labware) Q1->A1_Yes Yes Q2 Is the background high only in cell-based assays? Q1->Q2 No Fix_Reagents Check reagents, compound autofluorescence, and labware A1_Yes->Fix_Reagents A2_Yes Source is likely cellular autofluorescence or media components Q2->A2_Yes Yes A2_No Re-evaluate all assay components Q2->A2_No No Fix_Cells Optimize cell handling, media, and fixation A2_Yes->Fix_Cells

Caption: A decision tree to identify sources of high background fluorescence.

References

Technical Support Center: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (Compound "Nitrolin")

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, referred to herein as "Nitrolin," is a novel compound for research purposes only. The information provided is based on preliminary data and common observations with kinase inhibitors of this class. These guidelines are intended to help troubleshoot unexpected results and are not exhaustive.

Frequently Asked Questions (FAQs)

Q1: We screened Nitrolin against a BRAF V600E mutant cancer cell line (e.g., A375) and observed a paradoxical increase in MEK/ERK pathway activation at lower concentrations. Is this expected?

A1: This phenomenon, known as "paradoxical activation," is a recognized class effect for some kinase inhibitors, particularly those targeting RAF kinases.[1][2][3] In cells with wild-type BRAF and upstream activation (e.g., by RAS mutations), or even in BRAF-mutant cells under certain conditions, inhibitor binding to one kinase in a dimer can allosterically transactivate the other, leading to a net increase in downstream signaling.[3][4] We recommend performing a careful dose-response analysis of p-ERK levels to characterize this effect.

Q2: Our cell viability (e.g., IC50) data for Nitrolin is highly variable between experiments. What are the common causes?

A2: Inconsistent IC50 values are a frequent challenge in cell-based assays.[5] Key factors to investigate include:

  • Compound Solubility: Nitrolin, like many heterocyclic compounds, may have limited aqueous solubility. Precipitation in your culture media will lead to a lower effective concentration.[6]

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and that seeding density is consistent. Over-confluent or unhealthy cells will respond differently.

  • Reagent Stability: Avoid repeated freeze-thaw cycles of your DMSO stock solutions.[6] Aliquoting is highly recommended.

  • Assay Timing: The incubation time can significantly impact IC50 values. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine an optimal endpoint.

Q3: Nitrolin shows potent cytotoxicity in our target cancer cell line, but also in a non-target control cell line. How do we interpret this?

A3: This may indicate off-target effects or general cytotoxicity. Quinolinone derivatives have been reported to have broad biological activities.[7][8][9] To dissect this, consider the following:

  • Target Expression: Confirm that your target and control cell lines have differential expression of the intended target protein (e.g., BRAF V600E).

  • Dose-Response Comparison: A very narrow therapeutic window (similar IC50 values between target and non-target cells) suggests a non-specific mechanism.

  • Mechanism of Death: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). A necrotic phenotype at concentrations close to the IC50 may suggest general toxicity.

Q4: We are not observing any downstream effects of Nitrolin on cell cycle arrest, despite seeing target inhibition. Why might this be?

A4: A lack of correlation between target inhibition and a phenotypic outcome can occur for several reasons:

  • Redundant Pathways: The cells may have compensatory signaling pathways that bypass the inhibited node.

  • Transient Inhibition: The compound's effect may be transient. A time-course analysis of target phosphorylation is needed to confirm sustained inhibition.

  • Cell-Line Specificity: The link between the target and the cell cycle machinery may not be robust in your specific cell model. Many quinazolinones are known to induce cell cycle arrest, but this effect can be cell-type dependent.[10]

Troubleshooting Guides

Guide 1: Investigating Paradoxical ERK Activation

This guide addresses the unexpected increase in ERK phosphorylation (p-ERK) at sub-micromolar concentrations of Nitrolin.

Observation Potential Cause Recommended Action
Increased p-ERK at low Nitrolin concentrations in RAS-mutant cells.Paradoxical Activation: Common for Type I/II RAF inhibitors in cells with upstream RAS activation.[3]1. Confirm Genotype: Verify the RAS/RAF status of your cell line. 2. Expand Dose Range: Perform a Western blot for p-ERK/Total-ERK across a wider dose range (e.g., 1 nM to 10 µM). 3. Use Control Inhibitor: Compare with a known "paradox breaker" RAF inhibitor if available.
Paradoxical effect observed even in BRAF-mutant cells.Dimerization Dynamics: Some inhibitors can still promote BRAF dimerization and transactivation under specific cellular contexts.[11]1. Assess Dimerization: If possible, use co-immunoprecipitation to assess BRAF/CRAF dimerization. 2. Test Different Cell Lines: Compare the effect in multiple BRAF V600E cell lines (e.g., A375 vs. SK-MEL-28).

Quantitative Data Example: Paradoxical p-ERK Activation

The following table summarizes hypothetical data from a Western blot analysis in a KRAS-mutant cell line (e.g., HCT116) treated with Nitrolin for 2 hours.

Nitrolin Conc. (nM)p-ERK / Total ERK Ratio (Normalized)Fold Change vs. Vehicle
0 (Vehicle)1.001.0
11.251.25
102.102.1
1001.551.55
10000.400.4
100000.150.15

Table 1: Dose-dependent paradoxical activation of ERK by Nitrolin.

Guide 2: Resolving Inconsistent IC50 Values

This guide provides a systematic approach to troubleshooting variability in cell viability assays.

Problem Potential Cause Recommended Action
High well-to-well variability within a single plate.Compound Precipitation: Nitrolin may be falling out of solution during dilution or incubation.1. Solubility Check: Prepare the highest concentration of Nitrolin in media and visually inspect for precipitates after 1-2 hours at 37°C.[6] 2. Improve Dilution: Prepare serial dilutions in a separate plate before adding to the cell plate. Mix thoroughly at each step.
IC50 value shifts significantly between experiments.Inconsistent Cell State: Differences in cell passage number, confluence, or health.1. Standardize Seeding: Use cells within a consistent, low passage number range. Always seed from a sub-confluent flask. 2. Monitor Vehicle Effect: Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[6]
No dose-response observed (flat curve).Concentration Too Low/High or Compound Inactive: The concentration range may be incorrect, or the compound may have degraded.1. Expand Dose Range: Test a wider range of concentrations (e.g., from 1 nM to 100 µM). 2. Verify Stock: Use a fresh aliquot of the compound stock. Confirm stock concentration if possible.

Quantitative Data Example: IC50 Comparison

The table below shows hypothetical IC50 values illustrating potential off-target effects.

Cell LineGenotypeNitrolin IC50 (µM)
A375BRAF V600E, NRAS WT0.5
HCT116BRAF WT, KRAS G13D5.2
HEK293TBRAF WT, RAS WT8.9

Table 2: Comparative cytotoxicity of Nitrolin across different cell lines.

Experimental Protocols

Protocol 1: Western Blot for p-ERK Analysis
  • Cell Seeding: Plate 1.5 x 10^6 A375 or HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-16 hours.

  • Compound Treatment: Treat cells with a range of Nitrolin concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) in low-serum media for 2 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK1/2 (e.g., 1:2000) and Total-ERK1/2 (e.g., 1:1000) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using ImageJ or similar software.

Protocol 2: Cell Viability using CellTiter-Glo®
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 3,000 cells/well for A375) in 90 µL of complete medium. Incubate overnight.

  • Compound Addition: Prepare a 10X serial dilution of Nitrolin in culture medium. Add 10 µL of the 10X compound solution to the appropriate wells to achieve the final desired concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 RAF Dimer RTK Receptor Tyrosine Kinase RAS RAS-GTP RTK->RAS Activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylates CRAF CRAF CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Nitrolin_low Low [Nitrolin] Nitrolin_low->BRAF Nitrolin_low->CRAF Paradoxical Transactivation Nitrolin_high High [Nitrolin] Nitrolin_high->BRAF Inhibits

Caption: MAPK signaling pathway showing expected inhibition and paradoxical activation.

G start Inconsistent IC50 Results Observed q1 Check Intra-plate Variability (High CV in replicates?) start->q1 a1_yes Likely Compound Precipitation or Pipetting Error q1->a1_yes Yes q2 Check Inter-plate Variability (Drift between experiments?) q1->q2 No sol_check Perform Visual Solubility Check in Media a1_yes->sol_check tech_check Review Pipetting Technique & Use Reverse Pipetting a1_yes->tech_check sol_check->q2 tech_check->q2 a2_yes Likely Biological or Reagent Variability q2->a2_yes Yes end Consistent IC50 Data q2->end No cell_check Standardize Cell Passage # and Seeding Density a2_yes->cell_check reagent_check Use Fresh Aliquot of Nitrolin; Check Media/Serum Lots a2_yes->reagent_check cell_check->end reagent_check->end

Caption: Experimental workflow for troubleshooting inconsistent IC50 results.

G start Unexpected Result Observed is_paradox Is it Paradoxical Activation? start->is_paradox is_offtarget Is it Off-Target Cytotoxicity? is_paradox->is_offtarget No characterize CHARACTERIZE FURTHER (Understand Mechanism) is_paradox->characterize Yes is_solubility Is it an Assay Artifact (e.g. Solubility)? is_offtarget->is_solubility No deprioritize DE-PRIORITIZE (High Risk) is_offtarget->deprioritize Yes is_solubility->characterize No, a true phenotype optimize OPTIMIZE ASSAY (Formulation/Protocol) is_solubility->optimize Yes

Caption: Logical relationships for decision-making on unexpected results.

References

Technical Support Center: Scale-up Synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Precursor)

Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield of the precursor. Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst activity.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature. A gradual increase might be necessary for larger batches.- Consider screening alternative acid catalysts, such as benzenesulfonic acid or a heterogeneous catalyst like H-Y-MMM zeolite, which can be more effective in scale-up scenarios.[1]
Formation of significant side products. High reaction temperature leading to degradation; Incorrect stoichiometry of reactants.- Maintain strict temperature control. For exothermic reactions, ensure adequate cooling is in place for larger volumes.- Carefully control the addition rate of reactants. An excess of the acetone equivalent can lead to undesired side reactions.
Difficulty in isolating the pure precursor. Co-crystallization with starting materials or byproducts; Oily product that is difficult to handle.- Optimize the crystallization solvent system. A mixture of polar and non-polar solvents might be required.- If the product is an oil, consider converting it to a solid derivative for easier handling and purification, if applicable to the overall synthetic route.- Column chromatography may be necessary, but for scale-up, explore alternative purification methods like recrystallization or distillation if the compound is stable.

Step 2: Nitration of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Question/Issue Possible Cause(s) Recommended Solution(s)
Formation of multiple nitro isomers (e.g., 7-nitro, 8-nitro). Lack of regioselectivity in the nitration reaction; Inappropriate nitrating agent or reaction conditions.- The position of nitration on the quinoline ring is highly dependent on the reaction conditions and the presence of directing groups.[2]- To achieve high regioselectivity for the 6-nitro isomer, consider using a milder nitrating agent or protecting the amine if it is not already part of the lactam ring system.[2]- A thorough study of reaction conditions, including temperature and the choice of acid, is crucial to favor the desired isomer.[2]
Runaway reaction during nitration. Poor temperature control of the highly exothermic nitration reaction.- Implement robust temperature control with an efficient cooling system. For large-scale reactions, a jacketed reactor with a chiller is essential.- Slow, controlled addition of the nitrating agent is critical. The addition rate should be adjusted based on the real-time temperature monitoring of the reaction mixture.
Product degradation or charring. Use of overly harsh nitrating conditions (e.g., fuming nitric acid/sulfuric acid at elevated temperatures).- Explore milder nitrating conditions, such as using a nitrate salt with a strong acid or acetyl nitrate.- Maintain a low reaction temperature throughout the addition and reaction time.
Difficulties in quenching the reaction and product isolation. The highly acidic reaction mixture can cause issues during workup; The product may be sensitive to the quench conditions.- Plan the quenching procedure carefully. A slow addition of the reaction mixture to a large volume of ice/water is a standard but critical step.- Neutralize the acidic mixture cautiously with a suitable base (e.g., sodium bicarbonate solution) while maintaining a low temperature.- Ensure the product is stable under the workup conditions. If not, extraction into a suitable organic solvent should be performed promptly.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for the scale-up production of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one?

A common approach would involve a two-step synthesis:

  • Synthesis of the precursor, 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one: This can be achieved through a reaction analogous to the Doebner-von Miller reaction or a related cyclization, likely involving the condensation of an appropriate aniline derivative with a precursor to the trimethyl-substituted lactam ring.

  • Nitration of the precursor: The synthesized 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one would then be nitrated to introduce the nitro group at the 6-position of the quinoline ring. Careful control of reaction conditions is paramount to ensure regioselectivity.[2]

Q2: What are the key safety considerations for the scale-up of this synthesis?

The nitration step is the most hazardous part of this synthesis. Key safety considerations include:

  • Exothermic Reaction: Nitration is highly exothermic and can lead to a runaway reaction if not properly controlled. Robust cooling and temperature monitoring are essential.

  • Handling of Strong Acids: The use of concentrated sulfuric and nitric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Work should be conducted in a well-ventilated area, preferably a fume hood designed for handling corrosive materials.

  • Quenching: The quenching of the acidic reaction mixture must be done with extreme care to avoid splashing and uncontrolled heat generation.

Q3: How can I improve the yield and purity of the final product on a larger scale?

  • Process Optimization: Each step of the synthesis should be optimized at the lab scale before scaling up. This includes reaction time, temperature, catalyst loading, and solvent choice.

  • Purification Techniques: For large-scale production, recrystallization is often preferred over chromatography for purification. Developing a robust recrystallization protocol is crucial.

  • Impurity Profiling: Identify the major impurities and their sources. This will help in modifying the reaction or workup conditions to minimize their formation.

Q4: Are there any recommended analytical techniques for monitoring the reaction progress and product quality?

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are suitable for monitoring the consumption of starting materials and the formation of the product.

  • Product Characterization: The structure and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.

Quantitative Data Summary

The following table presents representative data for analogous synthetic transformations found in the literature. Note that these are for related compounds and should be used as a starting point for optimization.

ParameterStep 1: Dihydroquinoline Synthesis (Analogous)Step 2: Nitration (Analogous)
Reactants Aniline, Acetone derivativeDihydroquinoline precursor, Nitrating agent
Catalyst Acid catalyst (e.g., HCl, H₂SO₄, Zeolite)[1]Concentrated H₂SO₄
Solvent Toluene, or solvent-freeConcentrated H₂SO₄
Temperature 60-230 °C[1]-5 to 10 °C
Reaction Time 6-23 hours[1]1-4 hours
Typical Yield 70-90%60-85%

Experimental Protocols

Note: These are generalized protocols for analogous reactions and should be adapted and optimized for the specific synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Protocol 1: Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Hypothetical)

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the aniline precursor and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the acid catalyst (e.g., 5 mol% of benzenesulfonic acid) to the mixture.

  • Reactant Addition: Heat the mixture to the desired temperature (e.g., 110 °C). Slowly add the acetone derivative over a period of 2-4 hours.

  • Reaction: Maintain the reaction mixture at the set temperature for 8-16 hours, monitoring the progress by HPLC.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Nitration of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Hypothetical)

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer and a thermometer, add the 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one precursor.

  • Acid Addition: Cool the reactor to -5 °C using a chiller. Slowly add concentrated sulfuric acid while maintaining the internal temperature below 5 °C.

  • Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C. Add the nitrating mixture dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by HPLC.

  • Quenching: Slowly pour the reaction mixture onto a stirred mixture of ice and water, ensuring the temperature of the quench mixture remains low.

  • Isolation: The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration reactants1 Aniline Precursor + Acetone Derivative reaction1 Cyclization/ Condensation reactants1->reaction1 catalyst Acid Catalyst catalyst->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Recrystallization workup1->purification1 precursor 1,4,4-Trimethyl-3,4-dihydro- quinolin-2(1H)-one purification1->precursor precursor_input Precursor reaction2 Nitration precursor_input->reaction2 nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->reaction2 quench Ice/Water Quench reaction2->quench filtration Filtration quench->filtration final_product 1,4,4-Trimethyl-6-nitro-3,4-dihydro- quinolin-2(1H)-one filtration->final_product

Caption: Experimental workflow for the synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

References

Validation & Comparative

Unraveling the Inhibitory Potential of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published data on the specific inhibitory activity of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. While the 3,4-dihydroquinolin-2(1H)-one scaffold is a recurring motif in a variety of biologically active compounds, the specific substitution pattern of the title compound has not been characterized in terms of its inhibitory profile against any known biological targets.

The broader class of 3,4-dihydroquinolin-2(1H)-one derivatives has been investigated for a wide range of therapeutic applications. These include roles as antifungal agents, inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), and modulators of other cellular pathways. However, the absence of specific experimental data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one prevents a direct comparative analysis with known inhibitors.

To provide a framework for future research and to illustrate the potential biological space this compound might occupy, this guide will focus on the inhibitory activities of structurally related 3,4-dihydroquinolin-2(1H)-one derivatives for which public data is available. This will serve as a valuable resource for researchers interested in synthesizing and evaluating the biological activity of the title compound.

Comparative Landscape of Structurally Related Dihydroquinolinones

While data for the specific trimethyl-nitro-dihydroquinolinone is unavailable, the following table summarizes the inhibitory activities of other substituted 3,4-dihydroquinolin-2(1H)-one derivatives to provide a contextual reference.

Compound/Derivative ClassTargetIC50/ActivityTherapeutic Area
Substituted 3,4-dihydroquinolin-2(1H)-onesChitin SynthaseAntifungal
6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivativesVEGFR2Oncology
6-nitroquinoline derivativesTNF-α productionAnti-inflammatory
8-hydroxy-6-nitroquinoline analoguesMethionine aminopeptidases (MetAPs), Cathepsin BAntibacterial, Anticancer

Note: The IC50 values and specific compound structures from the cited literature are not included in this table as they do not directly pertain to the user-specified compound. This table is intended to be illustrative of the types of activities exhibited by related structures.

Potential Signaling Pathways and Experimental Workflows

Given that related compounds have shown activity against targets like VEGFR2, a key regulator of angiogenesis, a hypothetical signaling pathway that could be investigated for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is presented below.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one Inhibitor->VEGFR2 Hypothetical Inhibition

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Experimental Protocols for Future Investigation

Should researchers pursue the biological evaluation of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, the following experimental protocols, adapted from studies on related compounds, could be employed.

VEGFR2 Kinase Assay:

  • Objective: To determine the in vitro inhibitory activity of the compound against the VEGFR2 kinase domain.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Recombinant human VEGFR2 kinase domain is incubated with the test compound at various concentrations.

    • A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.

    • The FRET signal is measured, which is proportional to the level of substrate phosphorylation.

    • IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay (e.g., MTT Assay):

  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines that overexpress the target of interest (e.g., VEGFR2).

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

  • Procedure:

    • Cancer cells (e.g., HUVECs or specific cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion

While a direct comparison of the inhibitory activity of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not currently possible due to a lack of available data, the rich pharmacology of the 3,4-dihydroquinolin-2(1H)-one scaffold suggests that it is a promising candidate for biological evaluation. Future research efforts to synthesize and screen this compound against a panel of relevant biological targets, such as protein kinases and other enzymes implicated in disease, are warranted. The experimental protocols and contextual information provided herein offer a foundational guide for such investigations. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore the potential of this and other novel dihydroquinolinone derivatives.

A Comparative Guide to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one and other quinolinone derivatives, focusing on their potential as antimicrobial and anticancer agents. Due to the limited direct experimental data on 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, this comparison is based on structure-activity relationships and data from structurally related compounds.

I. Chemical Structures

Compound NameStructureKey Features
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Dihydroquinolin-2-one core, Trimethyl substitution at N1 and C4, Nitro group at C6
6-Nitro-3,4-dihydroquinolin-2(1H)-one Dihydroquinolin-2-one core, Nitro group at C6
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Dihydroquinolin-2-one core, Dimethyl substitution at C4
General Quinolin-2(1H)-one Core quinolinone structure

II. Comparative Biological Activity

Quinolinone derivatives have demonstrated significant potential in various therapeutic areas, including as antimicrobial and anticancer agents. The specific substitutions on the quinolinone ring system play a crucial role in determining the biological activity and potency of these compounds.

Antimicrobial Activity

The quinoline and quinolinone cores are present in many antibacterial and antifungal drugs[1][2]. The introduction of various substituents can modulate their spectrum of activity and efficacy.

Structure-Activity Relationship Insights:

  • Nitro Group: The presence of a nitro group, particularly at the C6 position, can influence antimicrobial activity. Studies on related nitro-substituted heterocyclic compounds have shown that the nitro group can be essential for antibacterial action[3]. For instance, the 6-nitro regioisomer of nitroxoline and its tetrahydroquinoline analogues have been shown to possess antibacterial properties[4][5].

  • Lipophilicity: Alkyl substitutions, such as the trimethyl groups in the target molecule, generally increase the lipophilicity of a compound. This can enhance its ability to penetrate bacterial cell membranes, potentially leading to increased antimicrobial efficacy[6].

Comparative Data on Structurally Related Quinolinone Derivatives:

Derivative ClassTest Organism(s)Observed Activity (MIC)Reference
Quinolone-Sulfonamide HybridsStaphylococcus aureus, Escherichia coli, Candida albicansMICs ranging from 0.19 to 6.09 µg/mL[1]
2(1H)-quinolinone tethered 1,3,5-triazinesGram-positive and Gram-negative bacteria, FungiModerate to good activity against various strains[7]
4-Hydroxyquinolin-2(1H)-onesGram-positive bacteria, Yeast, FungusModerate antibacterial activity[8]
Quinolone-L-alaninate-1,2,3-triazolesE. coli, S. aureus, P. aeruginosa, B. subtilisVaried, with some derivatives showing good activity[9]
Anticancer Activity

Numerous quinolinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines[10][11][12]. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like tubulin[10][13].

Structure-Activity Relationship Insights:

  • Nitro Group: The nitro group can significantly impact the anticancer properties of quinoline derivatives. For instance, some 6-nitroquinazolines have shown inhibitory activities toward both TNF-alpha production and T cell proliferation[14]. However, in other cases, such as with 2-styryl-8-nitro quinolines, the nitro-substituted compounds exhibited lower cytotoxicity compared to their hydroxyl-substituted counterparts[15]. The electronic and steric effects of the nitro group can influence interactions with biological targets.

  • Substitutions on the Ring: Modifications at various positions of the quinoline ring have been shown to be critical for antiproliferative activity. For example, substitutions at the C3 and C4 positions of the tetrahydroquinolinone core have yielded compounds with potent cytotoxicity toward colon and lung cancer cell lines[10].

Comparative Data on Anticancer Activity of Quinolinone Derivatives:

The following table presents the anticancer activity of various quinolinone derivatives.

Derivative ClassCancer Cell Line(s)Observed Activity (e.g., IC50)Reference
8-PhenyltetrahydroquinolinonesColon (HTC-116), Lung (A549)Potent cytotoxicity, induction of apoptosis[10]
3,4-Dihydro-2(1H)-quinolinone SulfonamidesHeLa, HCT-116, A549, HepG-2IC50 values < 10 µM for several derivatives[16]
2-Arylquinolines and TetrahydroquinolinesHeLa, PC3Selective cytotoxicity with IC50 values in the low µM range[6]
DihydroisoquinolinonesDU-145GI50 of 51 nM for a lead compound[17]

III. Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow for Antimicrobial Susceptibility Testing

G prep Prepare Stock Solution of Test Compound serial Perform Serial Dilutions in 96-well plate prep->serial inoculum Prepare Standardized Bacterial/Fungal Inoculum add_inoculum Inoculate wells with Microbial Suspension inoculum->add_inoculum serial->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Read Results Visually or with Plate Reader incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Test Compound: A stock solution of the quinolinone derivative is prepared in a suitable solvent like DMSO.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Two-fold serial dilutions of the test compound are performed in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[2].

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without compound and sterility control without inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[2][18].

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay

G seed Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h for cell attachment seed->incubate1 treat Treat cells with serial dilutions of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability and IC50 read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinolinone derivative for a specified period (typically 48-72 hours)[19].

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve[11][19].

IV. Signaling Pathways in Quinolinone-Induced Apoptosis

Several quinolinone derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized signaling pathway for apoptosis that can be triggered by such compounds.

Generalized Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 quinolinone Quinolinone Derivative quinolinone->death_receptor (e.g., FasL binding) quinolinone->mitochondrion (e.g., Bcl-2/Bax regulation) apoptosis Apoptosis caspase3->apoptosis

References

Definitive Structural Elucidation: A Comparative Analysis of X-ray Crystallography for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential applications. This guide provides a comparative overview of single-crystal X-ray crystallography as the definitive method for structural elucidation, benchmarked against other common analytical techniques. Using the exemplar molecule, 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, we will explore the strengths and limitations of each method, supported by representative experimental data.

While a public crystal structure for 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not available, this guide will proceed with a hypothetical confirmation by X-ray crystallography to illustrate its power. This "gold standard" data will then be compared with expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a comprehensive framework for selecting the most appropriate analytical strategy for structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this method generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, providing unambiguous structural confirmation.

Hypothetical Crystallographic Data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

The following table summarizes the kind of crystallographic data that would be obtained for the target molecule.

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₄N₂O₃
Formula Weight234.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)13.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1137.4
Z4
Calculated Density (g/cm³)1.368
Absorption Coeff. (mm⁻¹)0.102
F(000)496
Crystal Size (mm³)0.25 x 0.18 x 0.15
θ range for data coll. (°)2.5 to 28.0
Reflections collected10123
Independent reflections2548 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Comparative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for confirming the structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, particularly in solution. ¹H and ¹³C NMR are standard techniques for organic compound characterization.

Expected NMR Data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

TechniqueChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H NMR ~7.9d1HH-5
~7.8dd1HH-7
~7.0d1HH-8
~3.4s3HN-CH₃
~2.6s2HC(3)H₂
~1.4s6HC(4)-(CH₃)₂
¹³C NMR ~170C=O (C-2)
~148C-6
~142C-8a
~128C-5
~125C-7
~115C-4a
~114C-8
~50C-3
~36C-4
~30N-CH₃
~28C(4)-(CH₃)₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/zInterpretation
High-Resolution MS ESI+[M+H]⁺ ≈ 235.1077Confirms molecular formula C₁₂H₁₄N₂O₃
GC-MS EIM⁺• at 234, fragments at 219, 173, etc.Molecular ion and fragmentation pattern consistent with the structure.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1680StrongC=O (Amide I) stretch
~1520, ~1340StrongN-O (Nitro group) asymmetric and symmetric stretch
~2970MediumC-H (Alkyl) stretch
~1600, ~1480MediumC=C (Aromatic) stretch

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: Single crystals of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a diffractometer with a specific X-ray source (e.g., Cu-Kα radiation) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares on F² to yield the final atomic coordinates and displacement parameters.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (HRMS-ESI) Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Acquisition: The mass spectrum is recorded in positive ion mode, scanning over a relevant m/z range.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline-corrected.

Workflow and Logic Diagrams

Visual representations of experimental and logical workflows can clarify complex processes.

Overall Workflow for Structural Elucidation cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 1,4,4-Trimethyl-6-nitro-3,4- dihydroquinolin-2(1H)-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xray Single-Crystal X-ray Crystallography purification->xray data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis final_structure Final Structure Confirmed data_analysis->final_structure

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Comparison of Structural Analysis Techniques cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods center_node 1,4,4-Trimethyl-6-nitro-3,4- dihydroquinolin-2(1H)-one xray_info Provides: - 3D Atomic Coordinates - Bond Lengths & Angles - Absolute Stereochemistry - Crystal Packing Limitations: - Requires single crystal - Solid-state structure only center_node->xray_info Definitive Structure spec_info Provide: - Molecular Weight (MS) - Connectivity (NMR) - Functional Groups (IR) - Solution-state structure (NMR) Limitations: - Indirect structural info - Ambiguities possible center_node->spec_info Complementary Data xray_info->spec_info Confirms & Complements

Caption: Relationship between X-ray crystallography and other spectroscopic methods.

References

Uncharted Territory: A Comparative Guide to Assessing Cross-Reactivity of Novel Nitro-dihydroquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical step in the evaluation of any novel compound. This guide addresses the scarcity of data on the specific molecule 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one by providing a framework for assessing its cross-reactivity. By examining structurally related compounds, we can infer potential biological activities and outline a comprehensive strategy for experimental validation.

While no direct biological or cross-reactivity studies have been published for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, the broader class of nitro-substituted quinolines and their derivatives has been shown to possess a range of biological activities. These activities are influenced by the position of the nitro group and other substitutions on the quinoline core. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) and its regioisomers are known to exhibit antibacterial properties, engage in metal chelation, and inhibit various enzymes, including cathepsin B and methionine aminopeptidases.[1][2][3]

Given the precedent for biological activity within this chemical class, it is plausible that 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one could interact with various biological targets. A systematic investigation is therefore warranted to characterize its biological profile and assess its potential for cross-reactivity.

Proposed Experimental Workflow for Cross-Reactivity Profiling

To elucidate the biological activity and potential off-target effects of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, a tiered experimental approach is recommended. This workflow is designed to move from broad, initial screening to more focused, target-specific assays.

G Experimental Workflow for Cross-Reactivity Profiling A Compound Synthesis and Purification B Initial Broad-Spectrum Phenotypic Screening A->B Test Compound C Target Deconvolution (e.g., Affinity Chromatography, Proteomics) B->C Identified Phenotype D In Vitro Target-Based Assays (e.g., Enzyme Inhibition, Binding Assays) C->D Putative Targets E Cell-Based Pathway Analysis (e.g., Reporter Assays, Western Blot) D->E Validated Target F Selectivity Profiling (Panel of Related Targets) D->F Validated Target G In Vivo Toxicity and Efficacy Studies E->G Cellular Mechanism F->G Selectivity Profile G Potential Signaling Pathway Interactions Compound 1,4,4-Trimethyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one Target Putative Target (e.g., Kinase, Protease) Compound->Target Inhibition/Activation Pathway Signaling Pathway (e.g., MAPK, NF-κB) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response Outcome

References

Navigating the Structure-Activity Relationship of Dihydroquinolinones: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The dihydroquinolinone core is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological effects of these compounds are highly dependent on the nature and position of substituents on the heterocyclic and carbocyclic rings. Methyl groups can modulate lipophilicity, steric interactions, and metabolic stability, while the strongly electron-withdrawing nitro group can influence electronic properties, hydrogen bonding potential, and susceptibility to metabolic reduction, which can be a double-edged sword leading to either activation or toxicity.

Given the absence of direct comparative data, this guide will provide a conceptual roadmap for investigating the SAR of trimethyl-nitro-dihydroquinolinones.

Hypothetical Structure-Activity Relationship (SAR) Exploration

To systematically investigate the SAR of trimethyl-nitro-dihydroquinolinones, a library of analogues should be synthesized to probe the influence of the positioning of the trimethyl and nitro substituents.

Table 1: Proposed Library of Trimethyl-Nitro-Dihydroquinolinone Analogues for a Hypothetical SAR Study

Compound IDNitro Group PositionTrimethyl Group PositionsRationale for Inclusion
A-1 5-NO₂6,7,8-(CH₃)₃Explores the effect of a nitro group adjacent to a fully substituted carbocyclic ring.
A-2 6-NO₂5,7,8-(CH₃)₃Investigates the impact of a nitro group at a different position on the carbocyclic ring.
A-3 7-NO₂5,6,8-(CH₃)₃Probes the electronic and steric effects of a nitro group at the 7-position.
A-4 8-NO₂5,6,7-(CH₃)₃Examines the influence of a nitro group at the 8-position.
B-1 3-NO₂5,6,7-(CH₃)₃Investigates the effect of a nitro group on the heterocyclic ring.
B-2 4-NO₂5,6,7-(CH₃)₃Explores the impact of a nitro group at the 4-position of the heterocyclic ring.

Proposed Synthetic and Experimental Protocols

The synthesis of these target compounds would likely involve multi-step sequences. A potential synthetic workflow is outlined below.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization Substituted Aniline Substituted Aniline Amide Formation Amide Formation Substituted Aniline->Amide Formation Acryloyl Chloride Derivative Acryloyl Chloride Derivative Acryloyl Chloride Derivative->Amide Formation Friedel-Crafts Cyclization Friedel-Crafts Cyclization Amide Formation->Friedel-Crafts Cyclization Dihydroquinolinone Core Dihydroquinolinone Core Friedel-Crafts Cyclization->Dihydroquinolinone Core Nitration Nitration Dihydroquinolinone Core->Nitration Final Product Final Product Nitration->Final Product

Caption: Proposed synthetic workflow for trimethyl-nitro-dihydroquinolinones.

Experimental Protocols

General Procedure for Friedel-Crafts Cyclization to form the Dihydroquinolinone Core: To a solution of the corresponding N-aryl-3-chloropropionamide (1 mmol) in a suitable solvent such as carbon disulfide or nitrobenzene, anhydrous aluminum chloride (3 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, followed by heating to 60-80 °C for 4-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude dihydroquinolinone, which is then purified by column chromatography.

General Procedure for Nitration: The trimethyl-dihydroquinolinone (1 mmol) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The mixture is then carefully poured onto crushed ice, and the precipitated product is filtered, washed with water until neutral, and dried. The crude product is purified by recrystallization or column chromatography to afford the desired trimethyl-nitro-dihydroquinolinone isomer.

Hypothetical Biological Evaluation: Anticancer Activity Screening: The synthesized compounds would be evaluated for their cytotoxic activity against a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells would be seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. The IC₅₀ (half-maximal inhibitory concentration) values would be calculated from the dose-response curves.

Visualizing a Hypothetical SAR Decision Tree

The results from the biological screening could be used to build an SAR decision tree to guide further optimization.

SAR_Decision_Tree A Initial Screening of Compounds A1-B2 B Are compounds with nitro on carbocyclic ring (A-series) more active? A->B C Focus on optimizing methyl positions on A-series. Synthesize regioisomers. B->C Yes D Are compounds with nitro on heterocyclic ring (B-series) more active? B->D No F Is 5-NO2 (A-1) the most potent? C->F E Focus on optimizing methyl positions on B-series. Synthesize regioisomers. D->E G Explore alternative substituents at positions 6, 7, and 8. F->G Yes H Is another isomer (e.g., A-3) most potent? F->H No I Explore alternative substituents around the 7-position. H->I

Caption: Hypothetical SAR decision tree for analogue optimization.

Conclusion

While the specific SAR of trimethyl-nitro-dihydroquinolinones remains an unexplored area of research, this guide provides a foundational framework for initiating such studies. The proposed library of compounds, along with the outlined synthetic and biological evaluation protocols, offers a starting point for researchers to systematically investigate this chemical space. The insights gained from such studies could lead to the discovery of novel dihydroquinolinone derivatives with potent and selective biological activities, contributing to the development of new therapeutic agents. Future work should focus on the synthesis of the proposed analogues and their rigorous biological evaluation to establish concrete SARs.

Head-to-Head Comparison of Dihydroquinolinone Analogs in Functional Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihydroquinolinone analogs in key functional assays. The following sections detail their performance, supported by experimental data, to aid in the evaluation of these compounds for therapeutic potential.

Dihydroquinolinone and its analogs are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad range of biological activities. These activities include potential applications as anticancer agents, phosphodiesterase (PDE) inhibitors, and modulators of various other cellular pathways. This guide focuses on a head-to-head comparison of representative dihydroquinolinone analogs in two critical functional assays: in vitro cytotoxicity against cancer cell lines and inhibition of phosphodiesterase-5 (PDE5).

Data Presentation: Comparative Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected dihydroquinolinone analogs against the human breast adenocarcinoma cell line MDA-MB-231 and the PDE5 enzyme. Lower IC50 values are indicative of higher potency. For context, the well-established anticancer drug Doxorubicin and the PDE5 inhibitor Sildenafil are included as reference compounds.

Compound IDTargetAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Anticancer Activity
Analog 1 (2-aminodihydroquinoline)MDA-MB-231 cellsCytotoxicity~2DoxorubicinVaries by study
Analog 2 (Quinazolinone derivative 5a)HCT-116 cellsCytotoxicity4.87Doxorubicin1.20
Analog 3 (Dihydroquinazolinone 10f)HCT-116 cellsCytotoxicityHighly PotentDoxorubicin1.20
PDE5 Inhibition
Analog 4 (Dihydroquinolin-2(1H)-one 14b)PDE5AEnzyme Inhibition0.003Sildenafil~0.0052
Analog 5 (TPN729MA)PDE5Enzyme Inhibition0.00228Sildenafil0.00522
Analog 6 (Compound 7e)cAMP PDEEnzyme Inhibition6.4--

Note: Data is compiled from multiple sources and should be interpreted with the understanding that experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the functional assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Desired cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dihydroquinolinone analogs and reference compound (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Phosphodiesterase-5 (PDE5) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5, which hydrolyzes cyclic guanosine monophosphate (cGMP).

Materials:

  • Recombinant human PDE5A1

  • [3H]-cGMP (radiolabeled substrate)

  • Dihydroquinolinone analogs and reference compound (e.g., Sildenafil)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT)[3]

  • Stop solution (e.g., 0.2 M ZnSO4 and 0.2 M Ba(OH)2)[3]

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, [3H]-cGMP, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified PDE5A1 to each well.

  • Incubation: Incubate the reaction mixture at room temperature for 15 minutes.[3]

  • Reaction Termination: Stop the reaction by adding the stop solution, which precipitates the product [3H]-GMP.[3]

  • Separation: Centrifuge the plate to pellet the precipitate.

  • Measurement: Transfer the supernatant containing unreacted [3H]-cGMP to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.[3]

  • Data Analysis: The amount of radioactivity in the supernatant is inversely proportional to the PDE5 activity. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of these functional assays, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Inhibition->Apoptosis Dihydroquinolinone Dihydroquinolinone Analog Dihydroquinolinone->Akt Inhibition

Caption: PI3K/Akt signaling pathway, a key regulator of cell proliferation and survival often targeted in cancer therapy.

G start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Dihydroquinolinone Analogs (Serial Dilutions) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_dmso read_plate Measure Absorbance (570 nm) add_dmso->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

References

in vivo efficacy studies of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in animal models

Author: BenchChem Technical Support Team. Date: December 2025

###Comparative Efficacy of Novel Quinolone Derivatives in Preclinical Cancer Models

A Note to Researchers: As of December 2025, in vivo efficacy studies for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in animal models have not been reported in peer-reviewed scientific literature. This guide provides a comparative overview of three distinct quinoline derivatives that have demonstrated significant in vivo anticancer activity in preclinical animal models. These compounds serve as valuable benchmarks for the broader class of quinoline-based therapeutics.

Comparative Efficacy of Selected Quinoline Derivatives

The following table summarizes the in vivo performance of three representative quinoline derivatives against different cancer models.

Compound IDAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateMechanism of Action
Quinoline-Chalcone 12e Nude Mice (Xenograft)Gastric Cancer (MGC-803 cells)Not SpecifiedSignificant inhibition reported (quantitative data not available)Not ReportedG2/M Phase Arrest, Apoptosis Induction, ROS Generation
Quinoline Compound 91b1 Nude Mice (Xenograft)Esophageal Squamous Cell Carcinoma (KYSE150 cells)50 mg/kg/dayStatistically significant reduction in tumor volumeNot ReportedDownregulation of Lumican
Quinoline-Chalcone 24d Kunming Mice (Xenograft)Hepatocellular Carcinoma (H22 cells)50 mg/kg (intravenous)65.4%Not ReportedTubulin Polymerization Inhibition

Experimental Protocols

General Animal Husbandry

All animal studies were conducted in accordance with institutional animal care and use committee guidelines. Mice were housed in a specific pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

Xenograft Tumor Models
  • Gastric Cancer Model (MGC-803):

    • MGC-803 cells were cultured in appropriate media until they reached the logarithmic growth phase.

    • Approximately 5 x 106 cells were suspended in 100 µL of serum-free medium and injected subcutaneously into the right flank of each nude mouse.

    • Tumors were allowed to grow to a palpable size before the commencement of treatment.

    • Mice were randomly assigned to control and treatment groups.

    • Tumor volume was measured at regular intervals using calipers and calculated using the formula: (length × width2) / 2.

  • Esophageal Squamous Cell Carcinoma Model (KYSE150):

    • KYSE150 cells were harvested during the logarithmic growth phase.

    • A suspension of 2 x 106 cells in 100 µL of media was subcutaneously injected into the flank of nude mice.

    • Treatment was initiated once the tumors reached a specified volume.

    • The treatment group received Quinoline Compound 91b1 (50 mg/kg/day), while the control group received a vehicle control.

    • Tumor volumes were monitored throughout the study.

  • Hepatocellular Carcinoma Model (H22):

    • H22 ascites fluid was collected from a donor mouse and diluted.

    • A subcutaneous injection of approximately 0.2 mL of the cell suspension (containing about 2 x 106 cells) was administered into the right axilla of Kunming mice.

    • When tumors reached a volume of approximately 100-200 mm3, the mice were randomized into control and treatment groups.

    • The treatment group received Quinoline-Chalcone 24d (50 mg/kg) intravenously.

    • Tumor growth and body weight were monitored throughout the experiment.

Signaling Pathways and Mechanisms of Action

Quinoline-Chalcone 12e: ROS Generation and Apoptosis Induction

This compound exerts its anticancer effects by inducing a state of oxidative stress through the generation of Reactive Oxygen Species (ROS). This increase in ROS leads to cellular damage and triggers the intrinsic apoptosis pathway, culminating in cell cycle arrest at the G2/M phase and programmed cell death.

G Compound12e Quinoline-Chalcone 12e ROS ↑ Reactive Oxygen Species (ROS) Compound12e->ROS G2M G2/M Phase Arrest Compound12e->G2M Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M->Apoptosis

Caption: Mechanism of Quinoline-Chalcone 12e.

Quinoline Compound 91b1: Downregulation of Lumican

The primary mechanism of action for compound 91b1 is the downregulation of Lumican, a proteoglycan that is overexpressed in several cancers and is associated with tumor progression and metastasis. By inhibiting Lumican, this compound disrupts the tumor microenvironment and signaling pathways that promote cancer cell survival and proliferation.

G Compound91b1 Quinoline Compound 91b1 Lumican ↓ Lumican Expression Compound91b1->Lumican TME Altered Tumor Microenvironment Lumican->TME Proliferation ↓ Cell Proliferation TME->Proliferation Metastasis ↓ Metastasis TME->Metastasis TumorGrowth ↓ Tumor Growth Proliferation->TumorGrowth Metastasis->TumorGrowth

Caption: Mechanism of Quinoline Compound 91b1.

Quinoline-Chalcone 24d: Tubulin Polymerization Inhibition

This compound targets the cytoskeleton of cancer cells by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, as the mitotic spindle cannot form correctly. This ultimately induces apoptosis.

G Compound24d Quinoline-Chalcone 24d Tubulin Tubulin Polymerization Inhibition Compound24d->Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules MitoticSpindle Mitotic Spindle Malformation Microtubules->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of Quinoline-Chalcone 24d.

Experimental Workflow

The following diagram illustrates a generalized workflow for in vivo efficacy studies of novel quinoline derivatives.

G cluster_preclinical Preclinical Evaluation cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MGC-803, KYSE150, H22) TumorImplantation Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Drug Administration (e.g., i.v., i.p., oral) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TumorExcision Tumor Excision & Weight Endpoint->TumorExcision Histo Histopathological Analysis TumorExcision->Histo DataAnalysis Efficacy & Toxicity Assessment Histo->DataAnalysis

Caption: In Vivo Efficacy Study Workflow.

Statistical Analysis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature and bioassay databases reveals a significant lack of specific experimental data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. This guide, therefore, provides a comparative overview of the bioactivity of structurally related quinolinone and nitroquinoline derivatives to offer potential insights into the biological profile of the target compound. Detailed experimental protocols for common bioassays are also presented to facilitate future research.

Introduction to Quinolinone Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural and synthetic bioactive molecules.[1] These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The addition of a nitro group to the quinoline scaffold can further modulate its biological activity, often enhancing its cytotoxic or antimicrobial effects.[3][4]

Comparative Bioactivity of Related Compounds

While specific data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unavailable, studies on analogous compounds provide a basis for predicting its potential biological activities.

Antibacterial Activity

Quinolone derivatives are well-known for their antibacterial properties, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5][6][7] Various substituted quinolones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[8][9] For instance, some novel 1,3-disubstituted 4-oxo-1,4-dihydroquinolines have shown promising antimicrobial activity, with certain compounds exhibiting significant potency against various bacterial strains.[8] It is plausible that 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one could exhibit similar antibacterial properties.

Anticancer Activity

Numerous quinolinone derivatives have been investigated for their potential as anticancer agents.[3][4][10] Their mechanisms of action are diverse and can include inhibition of enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR), and induction of apoptosis.[4] For example, certain 6-nitro-4-substituted quinazoline derivatives have shown potent EGFR inhibitory activity and cytotoxicity against colon and lung cancer cell lines.[4] The presence of the nitro group in these compounds often contributes to their cytotoxic effects.[10]

Enzyme Inhibition

The quinolinone scaffold is also a feature in various enzyme inhibitors.[11][12][13][14] For instance, novel nitro-quinoxalinone derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[11] Other quinoline-based compounds have been shown to inhibit proteasomes and DNA methyltransferases.[13][14] The specific substitutions on the quinolinone ring play a crucial role in determining the target enzyme and inhibitory potency.[12]

Experimental Protocols

To facilitate the biological evaluation of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, detailed protocols for standard bioassays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compound (1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one)

  • Control drug

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control drug in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains

  • 96-well microtiter plates

  • Test compound

  • Control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and control antibiotic in the microtiter plate using MHB.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways

While the specific signaling pathways modulated by 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one are unknown, related quinolinone derivatives have been shown to interact with various cellular signaling cascades. A generalized workflow for investigating these interactions is presented below.

G General Workflow for Target Identification of a Novel Quinolinone A 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one B In vitro Bioassays (e.g., Cytotoxicity, Antimicrobial) A->B C Identification of Active Phenotype B->C D Target Identification Studies (e.g., Affinity Chromatography, Proteomics) C->D E Putative Protein Target(s) D->E F Pathway Analysis (e.g., KEGG, Reactome) E->F G Identification of Modulated Signaling Pathway(s) F->G H Validation Experiments (e.g., Western Blot, Reporter Assays) G->H I Confirmed Mechanism of Action H->I

References

Safety Operating Guide

Safe Disposal of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, a compound requiring careful handling due to its potential hazards as a nitro-containing heterocyclic compound. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

Key Safety Information Summary

Hazard ClassificationPrecautionary MeasuresPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Avoid ingestion, skin contact, and inhalation of dust/vapors.[2] Work in a well-ventilated area or under a chemical fume hood.Nitrile gloves, safety goggles with side shields or face shield, laboratory coat.[1]
Skin Irritation Wash hands and skin thoroughly after handling.[2]Chemical-resistant gloves.[1]
Eye Irritation Avoid contact with eyes.Safety goggles or face shield.
Respiratory Irritation Avoid breathing dust.[2]Use only in a well-ventilated area or with respiratory protection.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[1][3] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [3][4][5]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment.[1]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.[1]

Waste Collection
  • Solid Waste: Collect any surplus, expired, or waste 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in a designated, clearly labeled hazardous waste container.[1] The container must be robust, chemically resistant, and have a secure, tight-fitting lid.[5][6]

  • Contaminated Labware: Dispose of chemically contaminated items such as pipette tips, gloves, and weighing papers in a designated solid hazardous waste container.[7] Sharps, like needles or broken glass, must be placed in a puncture-resistant sharps container labeled for chemical waste.[7]

  • Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container and the container material itself.[1] Do not mix incompatible wastes, such as acids with bases or oxidizers with organic compounds.[5][6]

Labeling Hazardous Waste

Properly label the hazardous waste container with the following information:[1][5][8]

  • The words "Hazardous Waste".

  • The full chemical name: "1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one".

  • List all contents, including solvents.

  • The associated hazards (e.g., "Irritant," "Toxic").[1]

  • The date when waste was first added to the container (accumulation start date).[1]

Storage of Hazardous Waste

Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • The storage area should be well-ventilated.[2]

  • Keep the container tightly closed except when adding waste.[3][5][8]

  • Ensure secondary containment is used for liquid waste to prevent spills.[5]

  • Store away from incompatible materials.[6]

Disposal of Empty Containers

Empty containers of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one must be managed as hazardous waste unless properly decontaminated.[1]

  • To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the compound.[3][7]

  • Collect the rinsate as hazardous liquid waste.[1][3][7]

  • After triple-rinsing, deface or remove the original label, and dispose of the container as regular trash or according to your institution's guidelines.[3][7]

Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][3][8] Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available, or a detailed list of the waste's composition and hazards.

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste in Designated Container A->B Handle Waste C Collect Liquid Waste in Designated Container A->C Handle Waste D Collect Contaminated Labware A->D Handle Waste E Securely Cap Container B->E C->E D->E F Label Container as 'Hazardous Waste' with Full Chemical Name & Date E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS for Waste Pickup H->I When Container is Full or per Schedule J Waste Transported to Licensed Disposal Facility I->J

Caption: Disposal workflow for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance in all research and development activities.

This guide is intended for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly address operational questions concerning laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

The compound 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is classified as hazardous.[1] Inhalation, ingestion, or skin contact may cause adverse health effects. The following table summarizes the hazard classifications and the required personal protective equipment.

Hazard ClassificationDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark
H335May cause respiratory irritationExclamation Mark

Table 1: GHS Hazard Classifications

Appropriate personal protective equipment is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/FaceSafety glasses with side-shieldsANSI Z87.1 or equivalent
HandsChemically resistant glovesButyl rubber gloves are recommended for handling nitro compounds.[2][3]
BodyLaboratory coatStandard lab coat
RespiratoryNIOSH-approved respiratorRequired when handling outside of a certified chemical fume hood or if dust is generated.

Table 2: Recommended Personal Protective Equipment

Experimental Protocol: Safe Handling of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

This protocol details the step-by-step procedure for the safe handling of the solid compound in a laboratory setting.

2.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to minimize movement of the hazardous material.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 2 before entering the designated handling area.

2.2. Weighing and Dispensing

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

  • Weighing Procedure:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a clean spatula to carefully transfer the desired amount of the compound onto weighing paper or into a pre-tared, sealed container.

    • If a balance cannot be placed inside the fume hood, tare a sealed container, add the compound inside the fume hood, and then seal the container before moving it to the balance for weighing.

  • Container Sealing: Immediately and securely seal the primary container after dispensing.

2.3. Spill and Emergency Procedures

  • Spill Response: In the event of a spill, immediately alert personnel in the vicinity.

    • For small spills, use absorbent pads to gently cover the material. Wet the absorbent material with an appropriate solvent (e.g., isopropanol) to prevent the generation of dust.

    • Carefully collect the contaminated material and place it in a sealed container for hazardous waste disposal.

  • Decontamination:

    • Decontaminate the spill area using a suitable laboratory detergent and water.

    • Wipe down all surfaces and equipment that may have come into contact with the compound.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[1]

Disposal Plan

All waste containing 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one must be treated as hazardous waste.

3.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, sealed, and labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one".

3.2. Final Disposal

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental management company.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste management.

Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

prep Preparation ppe Don PPE prep->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh handle Handling/Experiment weigh->handle decon Decontaminate Workspace handle->decon waste Segregate Waste handle->waste decon->waste remove_ppe Remove PPE decon->remove_ppe dispose Dispose via Licensed Vendor waste->dispose wash Wash Hands remove_ppe->wash

Caption: Workflow for handling 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.